5-Bromopyridine-3-thiol hydrochloride
Description
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Properties
IUPAC Name |
5-bromopyridine-3-thiol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS.ClH/c6-4-1-5(8)3-7-2-4;/h1-3,8H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYFPWOJOWONCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromopyridine-3-thiol hydrochloride CAS number and structure
The following technical guide details the chemical identity, synthesis, and application of 5-Bromopyridine-3-thiol hydrochloride , a critical fragment in modern medicinal chemistry.
Core Scaffold for Fragment-Based Drug Discovery (FBDD)
Chemical Identity & Core Specifications
5-Bromopyridine-3-thiol hydrochloride is a bifunctional heteroaromatic building block. It features a pyridine core substituted with a bromine atom at the 5-position and a thiol group at the 3-position, stabilized as a hydrochloride salt.[1] This specific substitution pattern renders it an "orthogonal" scaffold, allowing independent chemical modification at two distinct vectors (electrophilic carbon at C5, nucleophilic sulfur at C3).
Nomenclature & Identifiers
| Parameter | Specification |
| IUPAC Name | 5-Bromopyridine-3-thiol hydrochloride |
| Common Name | 3-Bromo-5-mercaptopyridine HCl |
| CAS Number (HCl Salt) | 2665660-58-0 |
| CAS Number (Free Base) | 552331-85-8 |
| Molecular Formula | C₅H₅BrClNS |
| Molecular Weight | 226.52 g/mol (Salt); 190.06 g/mol (Free Base) |
| SMILES | SC1=CC(Br)=CN=C1.Cl |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Soluble in DMSO, Methanol, Water (partial); Insoluble in Hexanes |
Structural Analysis
The compound exists as a pyridinium salt. The protonation of the pyridine nitrogen (
Synthesis & Manufacturing Strategy
The synthesis of 3,5-disubstituted pyridines is non-trivial because the 3-position is deactivated toward electrophilic aromatic substitution and unactivated for nucleophilic aromatic substitution (
Primary Synthetic Route: The Modified Leuckart Thiophenol Synthesis
This protocol utilizes 3-amino-5-bromopyridine as the starting material. This route is preferred over lithiation of 3,5-dibromopyridine for scale-up due to the avoidance of cryogenic conditions (-78 °C).
Figure 1: Step-wise synthesis via the xanthate intermediate. This pathway avoids the use of foul-smelling reagents like NaSH during the initial substitution.
Detailed Experimental Protocol
Note: All steps involving thiols must be performed in a fume hood due to potent odors.
Step 1: Diazotization and Xanthylation
-
Dissolution: Dissolve 3-amino-5-bromopyridine (1.0 eq) in 20% aqueous HCl. Cool the solution to 0–5 °C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Substitution: Carefully neutralize the solution to pH 4–5 with sodium acetate. Add this mixture dropwise to a pre-heated solution (60 °C) of potassium ethyl xanthate (1.5 eq) in water. Caution: Nitrogen gas evolution will occur.
-
Workup: Stir at 60 °C for 1 hour. Cool to room temperature and extract the xanthate intermediate with ethyl acetate.
Step 2: Hydrolysis to Free Thiol
-
Hydrolysis: Dissolve the crude xanthate in ethanol. Add potassium hydroxide pellets (5.0 eq) and reflux the mixture under nitrogen for 4 hours.
-
Acidification: Cool the mixture and concentrate under reduced pressure. Dissolve the residue in water (degassed to prevent oxidation). Acidify carefully with 2M HCl to pH 6.
-
Isolation: Extract the liberated thiol with dichloromethane (DCM). Dry the organic layer over anhydrous
and concentrate to yield the crude free thiol.
Step 3: Salt Formation (Hydrochloride)
-
Salting: Dissolve the crude thiol in a minimum amount of anhydrous diethyl ether or dioxane.
-
Precipitation: Add 4M HCl in dioxane (1.2 eq) dropwise at 0 °C. A white to pale-yellow precipitate will form immediately.
-
Filtration: Filter the solid under nitrogen (to avoid moisture absorption) and wash with cold ether. Dry under vacuum over
.
Handling, Stability & Safety (E-E-A-T)
The Oxidation Challenge
Pyridyl thiols are prone to oxidative dimerization to form disulfides (e.g., 5,5'-dibromo-3,3'-dipyridyl disulfide) upon exposure to air. This reaction is accelerated in basic media.
-
Mitigation: The hydrochloride salt form suppresses the formation of the thiolate anion (
), which is the species most susceptible to oxidation. -
Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).
Safety Profile
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Odor: Like most thiols, this compound has a stench threshold in the ppb range. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills by oxidizing the thiol to the odorless sulfonate.
Applications in Drug Discovery
This compound is a "privileged scaffold" because it allows for orthogonal functionalization . The bromine and thiol groups react under completely different conditions, enabling the rapid construction of libraries.
Figure 2: Orthogonal reactivity map showing divergent synthesis pathways.
Fragment-Based Drug Discovery (FBDD)
The low molecular weight (<230 Da) and high ligand efficiency potential make it an ideal fragment.
-
Kinase Inhibitors: The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinases, while the thiol (often alkylated to a thioether) extends into the hydrophobic back pocket.
-
Nicotinic Acetylcholine Receptors (nAChRs): 3,5-disubstituted pyridines are classic isosteres for nicotinic ligands.
Heterocycle Synthesis
The compound serves as a precursor for bicyclic systems such as thieno[2,3-c]pyridines .
-
Mechanism:[2] S-alkylation with an
-haloketone followed by palladium-catalyzed intramolecular cyclization (forming the C-C bond between the pyridine C4 and the alkyl chain).
References
-
MySkinRecipes. 5-Bromopyridine-3-thiol hydrochloride Product Specifications.Link
-
ChemScene. 5-Bromopyridine-3-thiol (Free Base) CAS 552331-85-8 Data Sheet.Link
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling (General Pyrimidine/Pyridine coupling protocols). Org.[3][4][5] Synth. 2016, 93, 228-244. Link
-
Heterocyclic Letters. Synthesis of 2,5-dibromopyridine via Sandmeyer Reaction (Analogous chemistry for 3,5-substitution). Vol. 11, No. 3, 447-452, 2021. Link
-
PubChem. 5-Bromopyridine-3-thiol Compound Summary. CID 22607386.[6] Link
Sources
molecular weight and formula of 5-Bromopyridine-3-thiol hydrochloride
An In-depth Technical Guide to 5-Bromopyridine-3-thiol Hydrochloride: A Versatile Building Block for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Heterocyclic compounds, in particular, form the cornerstone of a vast number of approved drugs. Among these, 5-Bromopyridine-3-thiol hydrochloride emerges as a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its utility stems from the presence of two distinct and strategically positioned reactive centers: a bromine atom amenable to a wide range of cross-coupling reactions and a thiol group that serves as a potent nucleophile.
This technical guide provides a comprehensive overview of 5-Bromopyridine-3-thiol hydrochloride, delving into its core chemical properties, strategic applications in drug discovery, detailed experimental methodologies, and essential safety protocols. As a Senior Application Scientist, the narrative herein is designed to bridge theoretical knowledge with practical, field-proven insights, explaining not just the procedural steps but the underlying scientific rationale that drives experimental choices.
Section 1: Core Chemical Identity and Physicochemical Properties
The precise identity and properties of a chemical reagent are the foundation of its effective application. 5-Bromopyridine-3-thiol is typically supplied as its hydrochloride salt to improve stability and handling. It is crucial to distinguish between the salt form and the free base in experimental planning and stoichiometric calculations.
| Property | Value | Source |
| Compound Name | 5-Bromopyridine-3-thiol hydrochloride | [1] |
| Molecular Formula | C₅H₅BrClNS | [1] |
| Molecular Weight | 226.52 g/mol | [1] |
| CAS Number | 2665660-58-0 | [1] |
| Free Base Name | 5-Bromopyridine-3-thiol | [2][3][4] |
| Free Base Formula | C₅H₄BrNS | [2][3][5] |
| Free Base Mol. Wt. | 190.06 g/mol | [2][3][4][5] |
| Free Base CAS No. | 552331-85-8 | [2][3][4][6] |
| IUPAC Name | 5-bromopyridine-3-thiol | [2][4] |
| SMILES | C1=C(C=NC=C1Br)S | [2][4] |
The molecule's architecture is key to its utility. The pyridine ring is a common motif in kinase inhibitors, where the nitrogen atom often forms critical hydrogen bond interactions within the ATP-binding site of the target enzyme.[7] The bromine atom at the 5-position and the thiol at the 3-position provide orthogonal handles for chemical modification, a highly desirable trait for building libraries of compounds in structure-activity relationship (SAR) studies.[1]
Section 2: Strategic Applications in Medicinal Chemistry
5-Bromopyridine-3-thiol hydrochloride is not merely a reagent but a strategic tool for accelerating drug discovery programs. Its primary value lies in its role as an intermediate for constructing more complex, biologically active molecules.[1]
Core Scaffold for Kinase Inhibitors and Neurological Ligands
Protein kinases are critical targets in oncology and immunology, and pyridine-based scaffolds are prevalent in many approved kinase inhibitors.[7] 5-Bromopyridine-3-thiol serves as a foundational fragment for synthesizing potent and selective inhibitors.[1] The bromine atom allows for the introduction of diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, enabling chemists to probe the binding pocket of a target kinase to optimize potency and selectivity.[7] Furthermore, this compound is a key building block for developing nicotinic receptor ligands and other compounds with potential neurological and anti-inflammatory activities.[1]
Enabling Platform for Structure-Activity Relationship (SAR) Studies
The dual functionality of 5-Bromopyridine-3-thiol makes it an ideal platform for SAR exploration. The bromine and thiol groups can be selectively functionalized, allowing for systematic modifications to a lead compound. This methodical approach is fundamental to optimizing a drug candidate's efficacy, selectivity, and pharmacokinetic profile.
Caption: Scaffold diversification using 5-Bromopyridine-3-thiol.
Section 3: Key Synthetic Methodologies and Experimental Protocols
The true power of this reagent is realized in the laboratory. The following sections describe the key reactions and provide a trusted, general protocol for its most common application.
Suzuki-Miyaura Cross-Coupling: A General Protocol
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. The bromine atom on the pyridine ring is an excellent substrate for this palladium-catalyzed transformation. This allows for the coupling of a wide variety of boronic acids or esters, introducing new substituents to the core scaffold.[7]
Expert Insight: The choice of catalyst, base, and solvent is critical for success and can vary depending on the specific boronic acid used. A preliminary small-scale screen of conditions is often a prudent investment of time. The protocol below provides a robust starting point applicable to many substrates.
Detailed Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Bromopyridine-3-thiol hydrochloride (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).[8]
-
The use of the hydrochloride salt may require an additional equivalent of base to neutralize the HCl before the catalytic cycle can proceed efficiently.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equiv) or a more advanced catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidatively degrade the palladium catalyst and the thiol group.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system via syringe. Common solvents include a mixture of 1,4-dioxane and water, or toluene and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel to isolate the desired coupled product.
-
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Section 4: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 5-Bromopyridine-3-thiol hydrochloride is a chemical reagent that must be handled with appropriate care.
| Hazard Type | GHS Statement | Source |
| Acute Toxicity | H302: Harmful if swallowed | [2][9] |
| Skin Irritation | H315: Causes skin irritation | [2][9] |
| Eye Irritation | H319: Causes serious eye irritation | [2][9] |
| Respiratory | H335: May cause respiratory irritation | [2][9] |
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat.
Handling and Engineering Controls
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10]
-
Ensure that eyewash stations and safety showers are located close to the workstation.[10]
-
Avoid dust formation during handling.[10]
-
Wash hands and any exposed skin thoroughly after handling.[9]
Storage Recommendations
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]
-
Store at room temperature under an inert gas atmosphere.[1] Some suppliers recommend refrigerated storage (2-8 °C) for long-term stability.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]
First Aid Measures
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][10]
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9][10]
Conclusion
5-Bromopyridine-3-thiol hydrochloride is a strategically important building block in the arsenal of the modern medicinal chemist. Its dual reactive sites provide a robust platform for generating diverse molecular architectures, particularly in the pursuit of novel kinase inhibitors and other therapeutics. By understanding its fundamental properties, mastering its application in key synthetic transformations like the Suzuki-Miyaura coupling, and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate their drug discovery and development programs.
References
- Title: 5-Bromopyridine-3-thiol hydrochloride. Source: MySkinRecipes.
- Title: SAFETY DATA SHEET. Source: Fisher Scientific.
- Title: SAFETY DATA SHEET. Source: MilliporeSigma.
- Title: SAFETY DATA SHEET. Source: TCI Chemicals.
- Title: 5-Bromomopyridine-3-thiol | C5H4BrNS | CID 22607386. Source: PubChem.
- Title: 552331-85-8 | 5-Bromopyridine-3-thiol. Source: ChemScene.
- Title: Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Source: Organic Syntheses Procedure.
- Title: 5-bromopyridine-3-thiol 97% | CAS: 552331-85-8. Source: AChemBlock.
- Title: 5-bromopyridine-3-thiol. Source: Chemrio.
- Title: Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry. Source: Benchchem.
- Title: 5-Bromopyridine-3-thiol. Source: Fluorochem.
- Title: Modern advances in heterocyclic chemistry in drug discovery. Source: RSC Publishing.
- Title: 5-Bromopyridine-2-thiol 95 56673-34-8. Source: Sigma-Aldrich.
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- 10. fishersci.com [fishersci.com]
Comprehensive Spectroscopic Characterization: 5-Bromopyridine-3-thiol Hydrochloride
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 5-Bromopyridine-3-thiol hydrochloride , a critical intermediate in the synthesis of galectin-3 inhibitors and other medicinal scaffolds.
Executive Summary & Compound Profile
5-Bromopyridine-3-thiol hydrochloride (CAS: 2665660-58-0 for HCl; 552331-85-8 for free base) is a heteroaromatic building block distinguished by its dual functionality: a nucleophilic thiol group at the C3 position and an electrophilic bromine at C5.[1][2][3] This orthogonal reactivity makes it indispensable for Suzuki-Miyaura couplings and nucleophilic substitutions in drug discovery.
This guide details the spectroscopic signatures (NMR, MS, IR) required to validate the identity and purity of this compound, with a specific focus on the hydrochloride salt form often used for improved stability.
| Property | Specification |
| IUPAC Name | 5-Bromopyridine-3-thiol hydrochloride |
| Formula | C₅H₅BrClNS |
| Molecular Weight | 226.52 g/mol (Salt); 190.06 g/mol (Free Base) |
| Appearance | Off-white to pale yellow solid (hygroscopic) |
| Solubility | Soluble in DMSO, Methanol, Water; Limited solubility in DCM |
Synthesis & Structural Context
Understanding the synthesis is crucial for interpreting impurity profiles in spectra. The compound is typically prepared via halogen-lithium exchange or nucleophilic substitution on 3,5-dibromopyridine, followed by acidification.
Synthesis Workflow (Graphviz)
Figure 1: Common synthetic route involving lithiation and sulfur quenching, yielding the HCl salt upon workup.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of the hydrochloride salt differs significantly from the free base due to the protonation of the pyridine nitrogen. This results in a global deshielding effect (downfield shift) of the aromatic protons.
1H NMR Assignments (DMSO-d6)
The pyridine ring protons appear as three distinct singlets (or tight doublets) due to the meta-substitution pattern.
| Proton Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Structural Assignment Logic |
| H-2 | 8.65 - 8.75 | s (br) | ~1.5 | Most Deshielded: Flanked by N+ and SH. The positive charge on N exerts a strong -I effect. |
| H-6 | 8.50 - 8.60 | d | ~2.0 | Deshielded: Flanked by N+ and Br. Slightly less deshielded than H-2 due to Br vs SH influence. |
| H-4 | 8.05 - 8.15 | t / d | ~2.0 | Shielded (Relative): Located between Br and SH, furthest from the cationic Nitrogen. |
| S-H | 3.50 - 4.50 | Broad s | - | Exchangeable: Often broad or invisible in wet DMSO; sharpens in CDCl3 (if soluble). |
| N-H+ | 10.0 - 13.0 | Broad | - | Salt Proton: Very broad signal, highly dependent on concentration and water content. |
Critical Technical Insight: Unlike 2- or 4-pyridinethiols, which exist predominantly as thiones (C=S) in solution, 3-pyridinethiols cannot form a neutral thione tautomer. They exist as the thiol (SH) form. However, in the HCl salt, the nitrogen is protonated, stabilizing the aromatic system.
13C NMR Assignments
-
C-3 (C-SH): ~135-138 ppm (Quaternary)
-
C-5 (C-Br): ~120-123 ppm (Quaternary, upfield due to heavy atom effect of Br)
-
C-2, C-4, C-6: 138-148 ppm (Aromatic CH)
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of the halogen substitution pattern.
Isotopic Pattern Analysis
Bromine has two stable isotopes, 79Br and 81Br , with near-equal natural abundance (50.7% vs 49.3%). This creates a characteristic 1:1 doublet (M and M+2) in the mass spectrum.
Experimental ESI-MS (+):
-
Target Ion: [M+H]⁺ (Protonated Free Base)
-
Calculated Monoisotopic Mass: 188.92 (for 79Br)
-
Observed Peaks:
-
m/z 189.9 (corresponding to 79Br species)
-
m/z 191.9 (corresponding to 81Br species)
-
Intensity Ratio: ~1:1
-
Fragmentation Pathway (Graphviz)
Figure 2: Predicted ESI-MS fragmentation pathway. The loss of SH radical or H2S is common in aromatic thiols.
Infrared Spectroscopy (IR)
The IR spectrum of the hydrochloride salt is dominated by the ammonium salt bands, which can obscure the C-H stretching region.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |
| 2400 - 2600 | S-H Stretch | Weak, often broad. Diagnostic for free thiol. |
| 2600 - 3100 | N-H+ Stretch | Broad, multiple bands characteristic of pyridine salts ("Ammonium band"). |
| 1580, 1450 | C=C / C=N Ring | Pyridine skeletal vibrations. |
| 600 - 700 | C-Br Stretch | Strong fingerprint band. |
Quality Control & Stability
-
Oxidation Risk: 3-pyridinethiols are prone to oxidative dimerization to form disulfides (5,5'-dibromo-3,3'-dipyridyl disulfide) upon exposure to air.
-
NMR Sign: Disappearance of SH signal; slight downfield shift of aromatic protons.
-
MS Sign: Appearance of dimer peak [2M-2H+H]+ at m/z ~377/379/381 (1:2:1 triplet pattern).
-
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
References
-
Synthesis & Characterization: Journal of Organic and Pharmaceutical Chemistry, 2025 , 23(1), 40-47. "An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols." Link
-
Medicinal Application (Galectin-3): Journal of Medicinal Chemistry, 2022 , 65(19), 13305-13327. "Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors." Link
-
General Pyridine Data: Hans Reich's NMR Collection, University of Wisconsin-Madison. Link
Sources
An In-depth Technical Guide to the Solubility and Stability of 5-Bromopyridine-3-thiol Hydrochloride
Introduction
5-Bromopyridine-3-thiol hydrochloride is a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its utility as an intermediate in the synthesis of nicotinic receptor ligands and kinase inhibitors underscores the necessity for a thorough understanding of its fundamental physicochemical properties.[1] For researchers, scientists, and drug development professionals, a comprehensive grasp of the solubility and stability of this reagent is paramount for its effective handling, formulation, and integration into synthetic workflows.
This guide provides an in-depth technical overview of 5-Bromopyridine-3-thiol hydrochloride, moving beyond a simple datasheet to offer a practical framework for its characterization. We will explore the theoretical underpinnings of its solubility and stability, present detailed, field-proven experimental protocols for their assessment, and discuss the interpretation of the resulting data. This document is designed to empower the end-user with the knowledge to confidently and effectively utilize this important chemical entity.
Physicochemical Properties
A foundational understanding of the intrinsic properties of 5-Bromopyridine-3-thiol hydrochloride is the first step in its successful application. The hydrochloride salt form is specifically designed to enhance aqueous solubility and stability compared to the free base.
| Property | Value | Source |
| CAS Number | 2665660-58-0 | [1] |
| Molecular Formula | C₅H₅BrClNS | [1] |
| Molecular Weight | 226.52 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Inferred from typical appearance of similar compounds |
| Storage Conditions | Room temperature or 2-8°C, sealed under an inert gas | [1] |
Note: The properties of the corresponding free base, 5-Bromopyridine-3-thiol, are also relevant for understanding its behavior. CAS Number: 552331-85-8, Molecular Formula: C₅H₄BrNS, Molecular Weight: 190.06 g/mol .[2][3][4]
Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its biological availability and its utility in various experimental and manufacturing processes. As a hydrochloride salt of a weakly basic compound, the aqueous solubility of 5-Bromopyridine-3-thiol hydrochloride is expected to be pH-dependent.
Aqueous pH-Solubility Profile
The protonation of the pyridine nitrogen at lower pH values generally leads to higher aqueous solubility. As the pH increases towards and beyond the pKa of the pyridine moiety, the compound will convert to its less soluble free base form. A comprehensive pH-solubility profile is therefore essential.
This protocol is designed to determine the equilibrium solubility of 5-Bromopyridine-3-thiol hydrochloride across a physiologically and pharmaceutically relevant pH range.
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffers for pH 4.5 and 5.5, and phosphate buffers for pH 6.8 and 7.4).
-
Sample Preparation: Add an excess of 5-Bromopyridine-3-thiol hydrochloride to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
pH Measurement: Measure the pH of the remaining solution in each vial to confirm the final pH at equilibrium.
Caption: Workflow for determining the pH-solubility profile.
Solubility in Organic Solvents
While hydrochloride salts are generally less soluble in organic solvents, understanding their solubility in common laboratory solvents is crucial for synthetic and purification procedures.
| Solvent | Predicted Solubility | Rationale/Notes |
| Water | Soluble (pH-dependent) | As a hydrochloride salt. |
| Methanol | Sparingly soluble to soluble | Polar protic solvent. |
| Ethanol | Sparingly soluble | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | Highly polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Likely soluble | Polar aprotic solvent. |
Note: Anecdotal evidence for the related compound 4-Bromopyridine HCl suggests poor solubility in many organic solvents.[5] Experimental verification is essential.
A similar equilibrium solubility protocol as described for aqueous solutions can be employed.
-
Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, tetrahydrofuran).
-
Sample Preparation: Add an excess of 5-Bromopyridine-3-thiol hydrochloride to vials containing each solvent.
-
Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C) until equilibrium is reached.
-
Sample Collection and Preparation: Filter the supernatant to remove undissolved solid.
-
Quantification: Dilute the filtrate and quantify the concentration using a suitable analytical method (e.g., HPLC-UV).
Stability Assessment
Evaluating the chemical stability of 5-Bromopyridine-3-thiol hydrochloride is critical to ensure its integrity during storage and use, and to identify potential degradation products that could affect its purity and reactivity. The primary sites of potential degradation are the thiol group (oxidation) and the pyridine ring (hydrolysis under harsh conditions).
Potential Degradation Pathways
-
Oxidation of the Thiol: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. Further oxidation can result in the formation of sulfinic and sulfonic acids. This is a common degradation pathway for thiol-containing compounds.
-
Hydrolysis: While the pyridine ring is generally stable, hydrolysis can occur under extreme pH and temperature conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic compounds.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[6][7][8][9][10] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be protected from light.
After exposure to each stress condition, the samples should be analyzed by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector, to separate and identify any degradation products.
Caption: Workflow for forced degradation studies.
Analytical Methodology
A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. For 5-Bromopyridine-3-thiol hydrochloride, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.
Recommended HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile). A gradient elution may be necessary to resolve the parent compound from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound.
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness, particularly in its ability to separate the parent peak from all potential degradation products (i.e., it should be stability-indicating).
Conclusion
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 5-Bromopyridine-3-thiol hydrochloride. By following the detailed protocols outlined herein, researchers, scientists, and drug development professionals can generate the critical data necessary for the confident and effective use of this important synthetic intermediate. A thorough understanding of these fundamental properties is not merely an academic exercise but a prerequisite for the successful advancement of research and development programs that rely on this versatile molecule.
References
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
- Forced Degradation Studies Research Articles. R Discovery.
- Sharma, M. K., & Murugesan, M. (n.d.).
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Reddit - Help with 4-Bromopyridine HCl. (2024). r/Chempros.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
-
MySkinRecipes. (n.d.). 5-Bromopyridine-3-thiol hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromomopyridine-3-thiol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 5-Bromopyridine-3-thiol hydrochloride [myskinrecipes.com]
- 2. 5-Bromomopyridine-3-thiol | C5H4BrNS | CID 22607386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-bromopyridine-3-thiol 97% | CAS: 552331-85-8 | AChemBlock [achemblock.com]
- 4. chemscene.com [chemscene.com]
- 5. reddit.com [reddit.com]
- 6. biomedres.us [biomedres.us]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. longdom.org [longdom.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Early- and Late-Lanthanide Pyridinethiolates: Synthesis, Redox Stability, and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 5-Bromopyridine-3-thiol HCl as a Bifunctional Linchpin in Drug Discovery
Topic: Strategic Utilization of 5-Bromopyridine-3-thiol Hydrochloride in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
5-Bromopyridine-3-thiol hydrochloride (CAS: 2665660-58-0 [HCl salt]; 552331-85-8 [Free base]) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional handles: a nucleophilic thiol (-SH) at position 3 and an electrophilic bromine (-Br) at position 5.
This dual-functionality allows for the rapid construction of complex heteroaryl architectures, particularly in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimera (PROTAC) linker design. This guide outlines the strategic deployment of this compound, emphasizing the critical order of operations required to avoid catalyst poisoning and maximize yield.
Chemical Profile & Handling
Physicochemical Properties
| Property | Data | Note |
| Formula | C₅H₄BrNS[1][2][3][4][5] · HCl | Hydrochloride salt improves stability against oxidation. |
| MW | 226.52 g/mol (HCl salt) | Free base MW: 190.06 g/mol . |
| Appearance | White to pale yellow solid | Hygroscopic; store under inert gas (Ar/N₂). |
| Solubility | DMSO, Methanol, Water | Low solubility in non-polar solvents (Hexane, Et₂O). |
| pKa | ~5.8 (Thiol), ~2.5 (Pyridine N) | Thiol is significantly more acidic than alkyl thiols due to the electron-deficient pyridine ring. |
Handling the Hydrochloride Salt
The HCl salt form prevents the spontaneous oxidation of the thiol to the disulfide (5,5'-disulfanediylbis(3-bromopyridine)) upon exposure to air.
-
Critical Step: For reactions requiring the free nucleophilic thiolate (e.g., S-alkylation), the salt must be neutralized in situ using at least 2.0 equivalents of base (one for the HCl, one for the thiol proton).
-
Storage: Store at -20°C under argon. Oxidation leads to yellowing/browning of the solid.
Strategic Workflows: The "S-First" Approach
A common pitfall when using 5-bromopyridine-3-thiol is attempting Palladium-catalyzed cross-coupling (Suzuki/Buchwald) directly on the free thiol. Free thiols and thiolates are potent poisons for Pd(0) catalysts , binding irreversibly to the metal center and arresting the catalytic cycle.
The Golden Rule: Always functionalize or protect the thiol group before engaging the bromine in metal-catalyzed coupling.
Diagram 1: Orthogonal Functionalization Strategy
Caption: The "S-First" strategy prevents Pd-catalyst deactivation by converting the free thiol to a thioether prior to cross-coupling.
Detailed Experimental Protocols
Protocol A: Selective S-Alkylation (Thioether Synthesis)
Objective: To attach a linker or alkyl group to the thiol position, creating a stable thioether handle for subsequent reactions.
Reagents:
-
5-Bromopyridine-3-thiol HCl (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv) or DIPEA (3.0 equiv)
-
Solvent: DMF or Acetonitrile (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-Bromopyridine-3-thiol HCl (1.0 mmol, 226 mg) in anhydrous DMF (5 mL).
-
Neutralization: Add Cs₂CO₃ (2.5 mmol, 815 mg) in one portion. The mixture may bubble slightly as HCl is neutralized. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the thiolate anion.
-
Note: The solution often turns yellow upon thiolate formation.
-
-
Alkylation: Dropwise add the Alkyl Halide (1.1 mmol).
-
Reaction: Stir at RT. Monitor by TLC (typically 1-4 hours).
-
TLC Tip: The thioether product is usually less polar than the free thiol.
-
-
Workup: Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Point:
-
¹H NMR: Disappearance of the thiol proton (usually broad singlet >3 ppm, though often not visible) and appearance of alkyl protons adjacent to sulfur (e.g., ~4.2 ppm for S-CH₂-Ar).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To functionalize the C-5 position using the bromine handle after S-alkylation.
Reagents:
-
5-Bromo-3-(alkylthio)pyridine (Product from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or pressure tube with the thioether intermediate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd catalyst (0.025 mmol).
-
Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and aqueous K₂CO₃ (0.75 mL) via syringe.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Diagram 2: Reaction Mechanism & Pathway
Caption: Catalytic cycle for the Suzuki coupling of the S-protected pyridine scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 (Alkylation) | Incomplete deprotonation of HCl salt. | Ensure at least 2.5 eq. of base is used. Switch to a stronger base (NaH) in THF if the alkyl halide is unreactive. |
| No Reaction in Step 2 (Coupling) | Catalyst poisoning by sulfur. | Ensure the S-alkylation in Step 1 was complete (no free thiol remaining). Switch to a bidentate ligand catalyst like Pd(dppf)Cl₂ which is more resistant to sulfur coordination than Pd(PPh₃)₄. |
| Disulfide Formation | Oxidation during workup or storage. | Perform Step 1 under strict inert atmosphere. If disulfide forms, reduce it back to thiol using TCEP or DTT before alkylation. |
| Protodebromination | Side reaction in Pd coupling. | Use anhydrous conditions for the coupling (e.g., CsF in Dioxane) instead of aqueous base to minimize hydrodebromination. |
Advanced Applications: Heterocycle Synthesis
This scaffold is ideal for synthesizing Thieno[2,3-b]pyridines , a privileged structure in kinase inhibitors.
-
Protocol: React 5-bromopyridine-3-thiol with an α-haloketone (e.g., chloroacetone). The initial S-alkylation is followed by an intramolecular cyclization (often requiring a strong base like NaOEt) to form the fused ring system [2].
Safety Information
-
Stench: Like most thiols, this compound has a disagreeable odor. Handle only in a functioning fume hood.
-
Toxicity: Pyridine derivatives can be toxic if inhaled or absorbed. Wear nitrile gloves, lab coat, and safety glasses.
-
Waste: Segregate sulfur-containing waste from standard organic waste streams according to institutional protocols.
References
-
Lumen Learning. Palladium Catalyzed Couplings: Suzuki and Buchwald-Hartwig Mechanisms. Organic Chemistry II. Retrieved from [Link]
-
Chemical Communications. Coupling of thiols and aromatic halides promoted by diboron derived super electron donors.[6] Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. 5-Bromopyridine-3-thiol Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 5-bromopyridine-3-thiol 97% | CAS: 552331-85-8 | AChemBlock [achemblock.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. Coupling of thiols and aromatic halides promoted by diboron derived super electron donors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 9. nobelprize.org [nobelprize.org]
- 10. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cross-Coupling Strategies for 5-Bromopyridine-3-thiol Hydrochloride
Executive Summary
5-Bromopyridine-3-thiol hydrochloride (CAS: 2665660-58-0) is a high-value bifunctional scaffold in medicinal chemistry, offering a gateway to complex heteroaryl thioethers and biaryl systems. Its unique structure presents a chemical dichotomy :
-
The Electrophile (C-Br): A handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
-
The Nucleophile (C-SH): A potent nucleophile for C-S bond formation but also a catalytic poison for Palladium (Pd) species.
This guide addresses the critical challenge of handling the free thiol during metal-catalyzed cross-coupling. We provide two distinct validated workflows: Path A (C-S Coupling utilizing the thiol) and Path B (C-C Coupling requiring thiol protection).
Chemical Properties & Handling[1]
-
Compound: 5-Bromopyridine-3-thiol hydrochloride
-
State: Off-white to pale yellow solid.
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Ar/N₂).
-
Stability Warning: The free base oxidizes rapidly in air to form the disulfide dimer (5,5'-dibromo-3,3'-dipyridyl disulfide). Always degas solvents thoroughly.
Pre-reaction Treatment (Desalting)
The hydrochloride salt is acidic. For base-sensitive couplings, neutralize in situ or perform a free-base extraction:
-
Dissolve salt in degassed water/EtOAc (1:1).
-
Adjust pH to 8–9 with sat. NaHCO₃.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate under N₂. Use immediately.
Strategic Decision Matrix
The presence of the thiol group dictates your synthetic route. Select your workflow based on the desired bond formation.
Figure 1: Strategic workflow selection based on target moiety.
Protocol A: C-S Cross-Coupling (Thiol as Nucleophile)
Objective: Coupling 5-Bromopyridine-3-thiol with an aryl halide (Ar-X) to form an unsymmetrical diaryl sulfide. Mechanism: Pd-catalyzed Migita-Sugiura-Weiss reaction.
Critical Considerations
-
Catalyst Choice: Standard Pd(PPh₃)₄ is often ineffective due to thiol poisoning. Use Pd(OAc)₂/DiPPF or Pd₂dba₃/Xantphos , which are robust against sulfur coordination [1].
-
Base: Weak bases (Cs₂CO₃) are preferred to prevent disulfide formation.
Detailed Procedure
Reagents:
-
5-Bromopyridine-3-thiol HCl (1.0 equiv)
-
Aryl Iodide/Bromide (1.2 equiv)
-
Pd(OAc)₂ (2–5 mol%)
-
1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) (2.5–6 mol%)
-
NaOtBu or Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or Dioxane (anhydrous, degassed)
Steps:
-
Setup: In a glovebox or under Argon, charge a reaction vial with the Pd source, Ligand, and Base.
-
Substrate Addition: Add the 5-Bromopyridine-3-thiol HCl and the Aryl Halide partner.
-
Solvent: Add degassed Toluene. Seal the vial.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.
Yield Expectation: 70–90% for Aryl Iodides; 50–75% for Aryl Bromides.
Protocol B: Suzuki-Miyaura Coupling (Bromine as Electrophile)
Objective: Functionalizing the C5 position with an aryl/heteroaryl group. Challenge: Free thiols poison Pd(0) catalysts by forming stable Pd-S bonds, arresting the catalytic cycle. Solution: A "Protect-Couple-Deprotect" strategy is mandatory for high yields.[1]
Step 1: Thiol Protection
We recommend Triisopropylsilyl (TIPS) protection for steric bulk (preventing catalyst coordination) and ease of removal.
Protection Protocol:
-
Suspend 5-Bromopyridine-3-thiol HCl (1 equiv) in DCM (0.2 M).
-
Add Imidazole (2.5 equiv) and TIPS-Cl (1.2 equiv).
-
Stir at RT for 2–4 hours.
-
Wash with water, dry (MgSO₄), and concentrate.
-
Result: 3-Bromo-5-((triisopropylsilyl)thio)pyridine. (Stable oil/solid).
-
Step 2: Suzuki Coupling
Reagents:
-
Protected Thiol Substrate (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Steps:
-
Degassing: Sparge 1,4-Dioxane with Argon for 15 mins.
-
Assembly: Combine Protected Substrate, Boronic Acid, and Catalyst in a reaction vessel.
-
Activation: Add solvent and aqueous base.
-
Coupling: Heat at 90°C for 4–8 hours. Note: Monitor by LCMS. The bulky TIPS group prevents sulfur poisoning.
-
Isolation: Standard aqueous workup and silica purification.
Step 3: Deprotection (Optional)
To recover the free thiol:
-
Dissolve the coupled product in THF.
-
Add TBAF (1.0 M in THF, 1.2 equiv) or CsF.
-
Stir at 0°C for 30 mins.
-
Acidify immediately with dilute HCl to prevent disulfide formation during workup.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| No Conversion (Path B) | Catalyst Poisoning | Ensure Thiol is fully protected (check NMR for S-H signal). Switch to high-activity catalyst (Pd-PEPPSI-IPr). |
| Low Yield (Path A) | Disulfide Formation | Increase catalyst loading. Ensure strict anaerobic conditions. Add a reducing agent (e.g., 10 mol% Zn dust). |
| Homocoupling of Ar-B(OH)₂ | Oxidation | Degas solvents more rigorously. Reduce base concentration. |
| Product is a Dimer | Oxidation of Product | The product (Pyridine-SH) oxidized to S-S dimer during workup. Treat with TCEP or DTT to reduce back to monomer. |
References
-
Murata, M., & Buchwald, S. L. (2004).[2] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[2] Tetrahedron, 60(34), 7397-7403. Link[2]
-
Uyeda, C., Tan, Y., Fu, G. C., & Peters, J. C. (2013).[3] A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer.[3] Journal of the American Chemical Society, 135(26), 9548-9552. Link
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4] Angewandte Chemie International Edition, 45(21), 3484-3488. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.).[5] John Wiley & Sons.[5] (Refer to Chapter on Thiol Protection). Link
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 3. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
protocol for using 5-Bromopyridine-3-thiol hydrochloride as a building block in synthesis
Part 1: Introduction & Strategic Utility[2]
5-Bromopyridine-3-thiol hydrochloride is a high-value bifunctional scaffold in medicinal chemistry.[1][2] Its utility stems from the orthogonal reactivity of its three key features:
-
The Thiol (-SH): A "soft" nucleophile ready for
alkylation, Michael addition, or disulfide formation.[2] -
The Bromide (-Br): A handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]
-
The Pyridine Core: A privileged heterocycle that modulates solubility and hydrogen-bonding potential in drug candidates.[1][2][3]
Critical Technical Challenge: The primary challenge in using this building block is catalyst poisoning .[1][2] Free thiols and thiolates are potent ligands for Palladium (Pd) and Copper (Cu), often sequestering the metal and killing catalytic cycles intended for the bromide position.
The "Protect-First" Directive: To successfully engage the bromide in cross-coupling, the thiol must be masked or functionalized first.[1][2] This guide prioritizes workflows that secure the sulfur atom before attempting C-C or C-N bond formation.
Part 2: Handling & Storage (The Hydrochloride Advantage)[4][5]
The hydrochloride salt form stabilizes the thiol against oxidative dimerization (disulfide formation), which is rapid for free aminopyridine thiols in air.
| Parameter | Specification | Protocol Note |
| State | Solid, Hygroscopic | Store in a desiccator.[1][2] Absorb moisture = degradation.[1][2] |
| Oxidation | High Risk | The free base oxidizes to the disulfide in air. Keep as HCl salt until use. |
| Odor | Stench | Thiols have low odor thresholds.[1][2] Use bleach (NaOCl) to quench glassware. |
| Solubility | Polar Solvents | Soluble in DMSO, DMF, MeOH. Poor in non-polar ethers/alkanes.[1][2] |
Standard Neutralization Protocol (In Situ)
Do not isolate the free base unless necessary.[1][2]
-
Suspend the HCl salt in the reaction solvent (e.g., DMF, MeCN).
-
Add 2.0–2.5 equivalents of base (e.g.,
, , or DIPEA). -
Stir for 15 minutes under Argon before adding electrophiles.
Part 3: Reaction Module A — S-Functionalization (The Anchor Step)[1][2]
This is the recommended first step. By locking the sulfur as a thioether, you prevent catalyst poisoning in subsequent steps.
Protocol A1: S-Alkylation ( )
Objective: Synthesis of 3-((alkyl/aryl)thio)-5-bromopyridines.
Reagents:
-
Substrate: 5-Bromopyridine-3-thiol HCl (1.0 equiv)
-
Electrophile: Alkyl halide (R-X) (1.1 equiv)[2]
-
Base:
(2.5 equiv)[1][2] -
Solvent: DMF or Acetone (0.1 M)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Solvation: Add 5-Bromopyridine-3-thiol HCl and anhydrous DMF.
-
Activation: Add
.[1][2] The suspension may turn yellow (thiolate formation). Stir at RT for 20 min.[1] -
Addition: Add the alkyl halide dropwise.
-
Note: For highly reactive electrophiles (e.g., Benzyl bromide), cool to 0°C.
-
-
Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 1–4 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate.
Part 4: Reaction Module B — C-C Bond Formation (The Coupling Step)
Prerequisite: The thiol MUST be functionalized (as per Module A) or protected (e.g., S-Trityl, S-Benzyl) before this step.[1][2] Attempting Suzuki coupling on the free thiol will fail.
Protocol B1: Suzuki-Miyaura Coupling on the Thioether
Objective: Coupling the 5-bromo position with an aryl boronic acid.[1][2]
Reagents:
-
Substrate: 3-(Alkylthio)-5-bromopyridine (from Module A) (1.0 equiv)[1][2]
-
Boronic Acid:
(1.2 equiv)[1][2] -
Catalyst:
(0.05 equiv) — Robust against residual sulfur.[1][2] -
Base:
(3.0 equiv)[1][2][4]
Step-by-Step:
-
Degassing (Critical): Sparge the solvent mixture with Argon for 15 minutes. Oxygen + Sulfur + Pd = Catalyst death.[2]
-
Assembly: In a pressure vial, combine substrate, boronic acid, and base.
-
Catalyst Addition: Add Pd catalyst quickly and seal the vial.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove Pd traces which often stick to sulfur-containing molecules.[2]
Part 5: Visualization of Workflows
The following diagram illustrates the decision logic for using this building block.
Caption: Logical workflow emphasizing S-functionalization prior to Palladium-catalyzed coupling to avoid catalyst deactivation.
Part 6: Troubleshooting & Expert Tips
| Issue | Cause | Solution |
| Low Yield in Alkylation | Oxidation to disulfide | Ensure rigorous degassing. Add a reducing agent like TCEP (1.1 eq) if starting material is old/yellow. |
| Pd-Coupling Stalls | Catalyst poisoning by Sulfur | 1. Switch to high-turnover catalysts (e.g., XPhos Pd G3).2.[1][2] Ensure S-protecting group is bulky (e.g., Trityl) to sterically shield the sulfur.[1][2] |
| N-Alkylation Byproducts | Competitive Nucleophilicity | Use a softer base ( |
| Stuck on Silica | Pyridine basicity | Pre-treat silica gel with 1% |
References
-
Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22607386, 5-Bromopyridine-3-thiol. Retrieved from [Link]
-
Pd-Catalysis & Thiols: Fernández-Rodríguez, M. A., et al. (2006).[1][2][5] A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. J. Am. Chem. Soc. Retrieved from [Link]
-
Handling Pyridines: Post Apple Scientific. (2024).[2][6][7][8] Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
Sources
- 1. 5-Bromomopyridine-3-thiol | C5H4BrNS | CID 22607386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols for the Derivatization of 5-Bromopyridine-3-thiol Hydrochloride in Structure-Activity Relationship (SAR) Studies
Abstract
This document provides a detailed guide for the chemical modification of 5-Bromopyridine-3-thiol hydrochloride, a versatile heterocyclic building block for structure-activity relationship (SAR) studies. Pyridine and thiol moieties are prevalent in a vast number of biologically active compounds and approved drugs, making this scaffold particularly valuable for medicinal chemistry and drug discovery programs.[1][2][3] This guide moves beyond simple procedural lists to explain the chemical rationale behind derivatization strategies, offering field-proven insights into experimental design. We present detailed, step-by-step protocols for selective modification at the two key reactive sites: the nucleophilic thiol group and the bromine-substituted carbon, which is amenable to cross-coupling reactions. By providing a strategic framework, researchers can efficiently generate diverse chemical libraries to probe the pharmacophore space and elucidate the structural requirements for desired biological activity.[4][5][6]
Introduction: The Strategic Value of the 5-Bromopyridine-3-thiol Scaffold
The 5-Bromopyridine-3-thiol scaffold presents two distinct and chemically orthogonal handles for molecular elaboration, making it an ideal starting point for SAR investigations.
-
The Thiol Group (at C3): As a potent nucleophile, the thiol group is readily derivatized through alkylation, acylation, or conjugate addition.[7][8] Modifications at this position allow for the exploration of a pocket or surface on a biological target, probing for steric tolerance, hydrogen bonding interactions, and lipophilicity.
-
The Bromo Group (at C5): The bromine atom serves as a versatile anchor for transition metal-catalyzed cross-coupling reactions.[9][10] This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, fundamentally altering the molecule's shape, electronics, and vectoral trajectory. This is particularly powerful for extending the molecule into new regions of a binding site or for modulating pharmacokinetic properties.
The hydrochloride salt form of the starting material ensures stability and solubility but necessitates the use of a base in most reactions to liberate the free pyridine and the reactive thiolate anion. This guide will detail protocols that account for this initial deprotonation step.
Derivatization Strategy I: Modification of the Thiol Group
The high nucleophilicity of the sulfur atom is the primary driver for modifications at this position. The general principle involves the deprotonation of the thiol (pKa ~6-8) with a suitable base to form the thiolate anion, which then acts as the reactive species.
S-Alkylation for Probing Steric and Lipophilic Space
S-alkylation introduces diverse aliphatic or benzylic groups, allowing for a systematic evaluation of how size, shape, and hydrophobicity impact biological activity. The reaction proceeds via a classic SN2 mechanism.
Causality Behind Experimental Choices:
-
Base Selection: A non-nucleophilic base is critical to prevent competition with the thiol. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for most alkyl halides. For less reactive electrophiles or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be used, though it requires anhydrous conditions and greater care in handling.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal as it effectively solvates the cation of the base without quenching the nucleophilicity of the thiolate.
-
Electrophiles: A wide range of commercially available alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) can be employed.
Protocol 2.1: General Procedure for S-Alkylation
-
To a solution of 5-Bromopyridine-3-thiol hydrochloride (1.0 eq) in DMF (0.2 M), add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes to ensure complete deprotonation, resulting in a solution of the potassium thiolate.
-
Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired S-alkylated pyridine.
Table 1: Representative S-Alkylation Modifications
| Reagent (Electrophile) | R Group Introduced | Product Class |
| Methyl Iodide | -CH₃ | S-Methyl Thioether |
| Ethyl Bromide | -CH₂CH₃ | S-Ethyl Thioether |
| Benzyl Bromide | -CH₂Ph | S-Benzyl Thioether |
| 2-Bromoacetamide | -CH₂C(O)NH₂ | S-Acetamide Thioether |
Derivatization Strategy II: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[11][12][13]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial.[13] Pd(PPh₃)₄ is a classic, effective catalyst. For more challenging couplings or to achieve higher turnover numbers, catalyst systems like Pd(dppf)Cl₂ are often superior.[10]
-
Thiol Interference: A critical consideration is that the free thiol group can act as a poison to the palladium catalyst. To circumvent this, the most robust strategy is to perform the Suzuki coupling first, followed by the derivatization of the thiol group on the resulting biaryl product. This avoids the need for protection/deprotection steps.
-
Base and Solvent: An aqueous base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[11] A solvent system that can accommodate both organic and aqueous phases, such as 1,4-dioxane/water or DME/water, is typically employed.[9][12]
Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 5-Bromopyridine-3-thiol hydrochloride (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as potassium carbonate (3.0 eq).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 5-arylpyridine-3-thiol derivative.
Integrated Workflow for SAR Library Generation
To maximize efficiency in library creation, a sequential derivatization strategy is recommended. This involves first creating a core set of diverse 5-arylpyridine-3-thiols via Suzuki coupling, and then using these intermediates for parallel S-alkylation.
Caption: Integrated workflow for diverse library synthesis.
Application to Structure-Activity Relationship (SAR) Studies
The synthesized library of compounds should be subjected to biological screening to determine their activity. The results can then be analyzed to build an SAR model.
Table 2: Hypothetical SAR Data Table
| Compound ID | R¹ (from Thiol) | R² (from Pyridine-C5) | IC₅₀ (µM) |
| REF-001 | H | Br | >100 |
| LIB-001 | -CH₃ | 4-Fluorophenyl | 5.2 |
| LIB-002 | -CH₂CH₃ | 4-Fluorophenyl | 15.8 |
| LIB-003 | -CH₂Ph | 4-Fluorophenyl | 2.1 |
| LIB-004 | -CH₃ | 2-Thiophenyl | 25.1 |
| LIB-005 | -CH₂Ph | 2-Thiophenyl | 8.9 |
| LIB-006 | -CH₂Ph | 3-Methoxyphenyl | 1.5 |
From this hypothetical data, one might infer that:
-
A bulky, aromatic group at the R¹ position (e.g., benzyl) is preferred over small alkyl groups for activity.
-
An electron-rich phenyl group at the R² position (e.g., 3-methoxyphenyl) enhances potency compared to an electron-deficient one.
This analysis guides the design of the next generation of compounds.
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expanding Glycomic Investigations through Thiol-Derivatized Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Advanced Application Note: 5-Bromopyridine-3-thiol Hydrochloride in Kinase Inhibitor Development
Executive Summary
The development of ATP-competitive kinase inhibitors has evolved from simple adenine mimics to complex, multi-vector scaffolds that exploit specific hydrophobic pockets (e.g., the gatekeeper residue or the solvent-front region). 5-Bromopyridine-3-thiol hydrochloride represents a high-value "privileged structure" intermediate. Its utility lies in its dual-functionality:
-
The 3-Thiol Moiety: Acts as a versatile nucleophile for constructing thioether linkages (C–S–C), which serve as bioisosteres for ether or amine linkers, often improving metabolic stability or altering bond angles to access unique binding conformations.
-
The 5-Bromo Handle: Enables orthogonal functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of solubilizing tails or hydrophobic groups essential for Type II kinase inhibition.
This guide details the protocols for handling this oxidation-prone reagent and deploying it in the synthesis of a Pyridine-Thioether-Pyrimidine (PTP) scaffold, a common motif in inhibitors targeting Hsp70, EGFR, and various tyrosine kinases.
Chemical Profile & Handling Protocols
Compound: 5-Bromopyridine-3-thiol hydrochloride Molecular Weight: 226.52 g/mol (HCl salt) Storage: -20°C, Hygroscopic, Air-sensitive (oxidation risk).
Critical Handling: Preventing Disulfide Dimerization
The free thiol is highly susceptible to oxidative dimerization to form the disulfide (5,5'-dibromo-3,3'-dipyridyl disulfide). The HCl salt is relatively stable, but once neutralized, oxidation accelerates.
Protocol 1: Anaerobic Free Base Liberation
-
Objective: Generate reactive free thiol in situ without isolating the unstable intermediate.
-
Reagents: Degassed DMF or DMA, DIPEA (Diisopropylethylamine), Dithiothreitol (DTT - optional stabilizer).
-
Degassing: Sparge the reaction solvent (e.g., DMF) with Argon for 15 minutes prior to use.
-
Dissolution: Dissolve the hydrochloride salt (1.0 eq) in the degassed solvent under an inert atmosphere (N2/Ar balloon).
-
Activation: Add DIPEA (2.5 eq) dropwise. The solution may turn slightly yellow.
-
Expert Tip: If the downstream reaction is slow (>4 hours), add 5 mol% DTT or TCEP to the mixture to scavenge trace oxygen and keep the sulfur nucleophilic.
-
Synthetic Application: The "Linker-First" Strategy
In kinase inhibitor design, this compound is frequently used to link a core hinge-binding scaffold (e.g., a chloropyrimidine) to a solvent-exposed tail. The following protocol describes the S_NAr coupling followed by a Suzuki extension .
Workflow Diagram
Figure 1: Synthetic workflow for converting 5-Bromopyridine-3-thiol into a functionalized kinase inhibitor scaffold.
Protocol 2: S_NAr Coupling (Thioether Formation)
Reaction: Coupling 5-Bromopyridine-3-thiol with 2,4-dichloropyrimidine (a common kinase hinge binder).
Reagents:
-
5-Bromopyridine-3-thiol HCl (1.0 eq)
-
2,4-Dichloropyrimidine (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Mixing: Add 2,4-dichloropyrimidine and 5-Bromopyridine-3-thiol HCl to the flask.
-
Solvent Addition: Add degassed DMF via syringe. Stir to suspend solids.
-
Base Addition: Add DIPEA dropwise at 0°C (ice bath) to control the exotherm and prevent immediate oxidation.
-
Reaction: Allow to warm to Room Temperature (RT). If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C.
-
Mechanistic Insight: The thiol is a soft nucleophile and will preferentially attack the 4-position of the pyrimidine (more electrophilic) over the 2-position, and certainly faster than the amine would if one were present. This regioselectivity is crucial.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). The product is the 4-(5-bromo-pyridin-3-ylthio)-2-chloropyrimidine .
Data Validation (Expectations):
-
LCMS: Look for the characteristic bromine isotope pattern (M+ and M+2 peaks of equal intensity).
-
1H NMR: The pyridine protons should shift downfield due to the electron-withdrawing pyrimidine ring.
Protocol 3: Suzuki-Miyaura Coupling (Scaffold Extension)
Objective: Utilize the 5-bromo position to attach a "tail" group (e.g., 1-methyl-1H-pyrazole-4-boronic acid) that interacts with the kinase solvent front or allosteric pocket.
Reagents:
-
Thioether Intermediate (from Protocol 2) (1.0 eq)
-
Boronic Acid/Ester (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)
-
Base: Cs2CO3 (2.0 M aq solution, 3.0 eq)
-
Solvent: Dioxane (degassed)
Procedure:
-
Inert Environment: This step is strictly oxygen-sensitive. Use a sealed vial or Schlenk line.
-
Combine: Add Intermediate, Boronic acid, and Catalyst to the vial.
-
Solvent: Add Dioxane and aqueous Base.
-
Degas: Sparge with Argon for 5 minutes. Cap tightly.
-
Heat: Microwave at 100°C for 1 hour OR reflux in oil bath at 90°C for 12 hours.
-
Troubleshooting: If the thioether bond cleaves (rare but possible with some Pd catalysts), switch to a milder catalyst like Pd(PPh3)4 or lower the temperature to 80°C.
-
-
Scavenging: Treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove Palladium residues which can interfere with biological assays.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| pKa (Thiol) | ~6.0 - 7.0 | Lower than alkyl thiols due to pyridine ring; facilitates reaction at physiological pH. |
| Solubility | High in DMF, DMSO | Poor in non-polar solvents (Hexane). |
| Stability | < 24h in solution (Air) | Rapidly forms disulfides. Keep under Ar. |
| Reaction Selectivity | S-Alkylation > N-Alkylation | Under basic conditions, the thiolate is the primary nucleophile. |
| Typical Yields | S_NAr: 75-85% | Suzuki: 60-80% (Substrate dependent). |
References
-
Hsp70 Inhibitor Development
- Title: 2,5′-Thiodipyrimidines and 2-(Pyridin-3-ylthio)
- Source: Journal of Medicinal Chemistry (via PMC).
- Context: Describes the synthesis of thioether-linked inhibitors using pyridine-thiol building blocks.
-
URL:[Link]
-
Synthetic Methodology (Pyridine Functionalization)
- Title: Efficient Synthesis of Novel Pyridine-Based Deriv
- Source: Molecules (MDPI).
- Context: Protocols for Suzuki coupling on bromopyridines, applicable to the 5-bromo handle of the subject compound.
-
URL:[Link]
-
General Kinase Inhibitor Design
-
Thiol Reactivity in Med Chem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in thiolation via sulfur electrophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis and Validation of Nicotinic Receptor Ligands
Abstract
Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that serve as critical therapeutic targets for neurodegenerative diseases (Alzheimer’s, Parkinson’s), pain management, and schizophrenia.[1][2][3][4][5] Developing high-affinity ligands requires navigating complex selectivity profiles between the heteromeric
Part 1: Strategic Scaffold Design (SAR)
The Pharmacophore Challenge
The fundamental nAChR pharmacophore requires two key elements separated by a specific distance (approx. 5.9 Å):
-
Cationic Center: A basic nitrogen (protonated at physiological pH) to interact with the Trp149 residue in the receptor's "aromatic box."
-
Hydrogen Bond Acceptor (HBA): Typically a pyridine nitrogen or ether oxygen to interact with the complementary subunit.
Bioisosteric Replacement Strategy
Traditional ligands like nicotine possess metabolic liabilities. Modern synthetic strategies utilize azetidines as conformationally constrained bioisosteres of the pyrrolidine ring found in nicotine.
-
Why Azetidines? The 4-membered ring restricts conformational freedom, reducing the entropic penalty of binding.
-
Why Pyridine Coupling? Direct C-C coupling of the azetidine to a pyridine ring (via Suzuki-Miyaura) eliminates the hydrolytically unstable ester/ether linkers found in earlier generations.
Table 1: Comparative Scaffold Properties
| Scaffold Type | Cationic Center ( | Metabolic Stability | Representative Ligand | |
| Nicotine (Natural) | Pyrrolidine (~8.0) | Low (Oxidation) | ~1-10 nM | Nicotine |
| Epibatidine (Natural) | Azabicyclo (~10.0) | Moderate | <0.1 nM | Epibatidine |
| Azetidine (Synthetic) | Azetidine (~9.5) | High | <1 nM | A-85380 |
Part 2: Synthetic Protocols
Protocol A: Palladium-Catalyzed Synthesis of 3-(Pyridin-3-yl)azetidine
This protocol describes the synthesis of a high-affinity
Reagents & Equipment
-
Reactants: 1-Boc-3-iodoazetidine (CAS: 254454-54-1), 3-Pyridylboronic acid (CAS: 1692-25-7).
-
Catalyst:
(High efficiency for heteroaryl couplings). -
Base/Solvent:
(2.0 eq), 1,4-Dioxane/Water (4:1). -
Purification: Silica Flash Chromatography, Reverse-Phase HPLC.
Step-by-Step Methodology
-
Reaction Assembly (Inert Atmosphere):
-
In a flame-dried Schlenk flask, dissolve 1-Boc-3-iodoazetidine (1.0 eq, 1.0 mmol) and 3-Pyridylboronic acid (1.2 eq, 1.2 mmol) in degassed 1,4-dioxane (10 mL).
-
Add
(2.0 eq) dissolved in minimal water (2.5 mL). -
Add
(0.05 eq). -
Critical Step: Sparge with Argon for 5 minutes to remove dissolved oxygen, which poisons the Pd(0) species.
-
-
Thermal Activation:
-
Heat the mixture to 85°C for 4–6 hours. Monitor via LC-MS for the disappearance of the iodide.
-
Checkpoint: The product (N-Boc intermediate) should appear as the major peak (
= 235.1).
-
-
Workup & Purification:
-
Cool to RT, dilute with EtOAc, and wash with brine. Dry organic layer over
. -
Purify via flash chromatography (Hexane/EtOAc gradient).
-
-
Deprotection (The "Switch"):
-
Dissolve the purified N-Boc intermediate in
(5 mL). -
Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0°C. Stir at RT for 2 hours.
-
Evaporate volatiles. Neutralize with basic resin (e.g., Amberlyst A-21) or sat.
to obtain the free base. -
Final Yield Target: >65% over two steps.
-
Protocol B: Late-Stage Functionalization (C-H Activation)
To generate library diversity for SAR optimization (e.g., improving selectivity for
-
Reagents:
(Photocatalyst), Alkyl bromide. -
Conditions: Blue LED (450 nm), RT, 18h.
-
Mechanism: Minisci-type radical addition to the electron-deficient pyridine ring (typically at C2 or C6 positions), allowing rapid analog generation without de novo synthesis.
Part 3: Biological Validation (The Check)
Protocol C: -Epibatidine Radioligand Binding Assay
This assay determines the binding affinity (
Materials
-
Membrane Source: Rat cerebral cortex homogenate (rich in
) or transfected HEK-293 cells (for subtype specificity). -
Radioligand:
-Epibatidine (Specific Activity: 30–50 Ci/mmol). -
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , pH 7.4.
Workflow
-
Membrane Preparation:
-
Thaw membrane aliquots and resuspend in Binding Buffer using a Polytron homogenizer.
-
Dilute to a final protein concentration of 30–50
/well.
-
-
Incubation:
-
Total Binding: Membrane +
-Epibatidine (0.5 nM). -
Non-Specific Binding (NSB): Membrane +
-Epibatidine + (-)Nicotine (300 excess). -
Test Compounds: Membrane +
-Epibatidine + Synthesized Ligand ( to M). -
Volume: 250
total volume in 96-well polypropylene plates. -
Time: Incubate at 25°C for 60 minutes (Equilibrium is critical).
-
-
Harvesting:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding to the filter).
-
Wash 3x with ice-cold buffer.
-
-
Data Analysis:
Part 4: Visualization of Workflows
Synthetic & Validation Logic Flow
This diagram illustrates the decision-making process from scaffold selection to biological confirmation.
Caption: Integrated workflow for the design, synthesis, and biological validation of nAChR ligands.
Reaction Mechanism: Suzuki Coupling for Azetidine Ligands
Visualizing the catalytic cycle specific to the formation of the critical C-C bond at the 3-position.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of azetidine and pyridine scaffolds.
References
-
Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors.[2] Pharmacological Research.[2][8][9][10] Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.[6][7][11] Retrieved from [Link]
-
Arias, H. R., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors.[3] Frontiers in Pharmacology. Retrieved from [Link]
-
Breining, S. R. (2004).[12] Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands.[12][13] Current Topics in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. air.unimi.it [air.unimi.it]
- 3. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 4. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Epibatidine: A Promising Natural Alkaloid in Health [mdpi.com]
- 10. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. New ligands with affinity for the alpha4beta2 subtype of nicotinic acetylcholine receptors. Synthesis, receptor binding, and 3D-QSAR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification techniques for 5-Bromopyridine-3-thiol hydrochloride
Topic: Purification Techniques for 5-Bromopyridine-3-thiol Hydrochloride Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Welcome to the Advanced Purification Support Hub. You are likely working with 5-Bromopyridine-3-thiol hydrochloride (CAS: 2665660-58-0 or related free base analogues). This compound is a "dual-personality" reagent: the 5-bromo position serves as a robust cross-coupling handle (Suzuki/Buchwald), while the 3-thiol group is a highly sensitive nucleophile prone to rapid oxidative dimerization.
This guide addresses the three most common support tickets we receive: Disulfide Contamination , Crystallization Failure (Oiling Out) , and Chromatographic Tailing .
Module 1: The "Yellowing" Effect (Disulfide Contamination)
Issue: Your white/off-white solid has turned yellow or gummy. NMR shows broad signals or a doubling of peaks.
Diagnosis: Rapid oxidation to Bis(5-bromopyridin-3-yl)disulfide .
Mechanism: Thiols on electron-deficient heterocycles (like pyridine) are acidic (
Troubleshooting Protocol: The "Rescue" Reduction
If your batch has oxidized, do not discard it. The disulfide bond is reversible.[1][2]
Reagents:
-
Option A (Cleanest): TCEP (Tris(2-carboxyethyl)phosphine) – Effective at acidic pH.
-
Option B (Scalable): Zinc dust in dilute HCl.
Step-by-Step Rescue Protocol (Zn/HCl Method):
-
Dissolution: Suspend the impure disulfide/thiol mixture in degassed Methanol (10 mL/g).
-
Acidification: Add concentrated HCl (3-4 eq) to ensure the pyridine nitrogen is protonated.
-
Reduction: Add Zinc dust (2.0 eq) slowly at 0°C. Stir for 30–60 mins under Nitrogen.
-
Checkpoint: The solution should turn from yellow (disulfide) to colorless (thiol).
-
-
Filtration: Filter off excess Zn under an inert atmosphere.
-
Isolation: Concentrate the filtrate. The product will crystallize as the hydrochloride salt. Wash with cold Et₂O.
Figure 1: The reversible redox cycle. Keeping the compound as the HCl salt (low pH) inhibits the forward oxidation pathway.
Module 2: Purification via Recrystallization
Issue: The product "oils out" during recrystallization or traps inorganic salts. Diagnosis: Incorrect solvent polarity. Pyridine hydrochloride salts are ionic and highly polar; they require a "Dissolve-and-Crash" approach using polarity contrast.
Solubility Profile (Data for HCl Salt)
| Solvent | Solubility (25°C) | Usage in Purification |
| Methanol/Ethanol | High | Primary Solvent (Dissolves crude) |
| Water | Very High | Avoid (Hard to dry, promotes oxidation) |
| Isopropanol (IPA) | Moderate (Hot) | Ideal Recrystallization Solvent |
| Ethyl Acetate | Low | Anti-solvent (Crashes out product) |
| Diethyl Ether/Hexane | Insoluble | Anti-solvent (Maximizes yield) |
The "IPA Crash" Protocol (Recommended)
-
Dissolve: Dissolve crude 5-Bromopyridine-3-thiol HCl in the minimum amount of boiling Isopropanol (IPA).
-
Tip: If it doesn't dissolve fully, add Methanol dropwise until clear.
-
-
Filter: Filter hot (quickly) to remove inorganic salts (e.g., NaCl, ZnCl₂) which are less soluble in IPA.
-
Cool: Allow to cool slowly to room temperature.
-
Precipitate: If no crystals form, add Diethyl Ether or MTBE dropwise until turbidity persists. Cool to 4°C.
-
Collect: Filter the white needles under Nitrogen. Store in a desiccator.
Module 3: Chromatography & Handling FAQs
Issue: Poor separation on silica gel (streaking/tailing). Diagnosis: The basic pyridine nitrogen interacts with acidic silanols on the silica column, causing peak tailing.[3] The thiol group can also irreversibly bind to silica or oxidize on the column.
Chromatography Guidelines
-
Stationary Phase: Use C18 Reverse Phase if possible. It is inert and prevents silanol interactions.
-
Mobile Phase (Silica): If you must use normal phase silica, add 1% Triethylamine (TEA) to block silanols, OR use DCM:MeOH (9:1) .
-
Warning: Do not use TEA if you are trying to isolate the HCl salt. The base will free-base your compound, leading to oxidation.
-
-
Mobile Phase (Reverse Phase): Water (0.1% Formic Acid) / Acetonitrile. The acid keeps the pyridine protonated and the thiol stable.
Frequently Asked Questions (FAQs)
Q1: Can I store the free base (non-salt form)? A: Not recommended. The free base exists in equilibrium with a zwitterionic form (NH⁺/S⁻), which is highly susceptible to oxidative dimerization. Always convert to the HCl or HBr salt for storage. If you need the free base for a reaction, generate it in situ using a mild base (e.g., DIPEA) under an inert atmosphere.
Q2: My product has a pinkish hue. Is it ruined? A: Likely not. Thiols are excellent ligands for trace transition metals (Iron/Copper). Even ppm levels of metal can cause pink/red coloration.
-
Fix: Treat an aqueous solution of the salt with EDTA, then extract or recrystallize. Alternatively, recrystallize from methanol containing a trace of charcoal.
Q3: Is the bromine atom stable during these purifications? A: Yes. The C-Br bond at the 5-position is stable to acid (HCl), base (bicarbonate), and reduction (Zn/HCl). However, avoid using Palladium-based scavengers or high temperatures with strong nucleophiles, as the bromine is an active handle for cross-coupling.
Q4: How do I remove the 3,5-dibromo impurity? A: This is a common byproduct from the synthesis (bromination of aminopyridine).
-
Strategy: The dibromo impurity is less polar than the thiol.
-
Method: Triturate the crude solid with Dichloromethane (DCM) . The dibromo impurity will dissolve in DCM, while the 5-Bromopyridine-3-thiol HCl salt will remain as a solid. Filter and keep the solid.
Decision Tree: Purification Workflow
Figure 2: Logical workflow for removing common impurities (Disulfides and Over-brominated byproducts).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification of heterocyclic salts and thiols).
-
Korman, J. (1958). Synthesis of Pyridine-3-thiol and Derivatives. Journal of Organic Chemistry, 23(11), 1768–1770. (Foundational chemistry of pyridine-3-thiol synthesis and stability).
-
Dunn, A. D., & Norrie, R. (1988). The oxidation of some pyridine- and quinoline-thiols. Journal of Heterocyclic Chemistry, 25(6), 1779-1783. (Mechanisms of disulfide formation in pyridine thiols).
-
PubChem Compound Summary. (2024). 5-Bromopyridine-3-thiol.[4][5][6] National Center for Biotechnology Information. (Physical properties and safety data). Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-bromopyridine-3-thiol | Chemrio [chemrio.com]
- 5. 5-Bromomopyridine-3-thiol | C5H4BrNS | CID 22607386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromopyridine-3-thiol hydrochloride [myskinrecipes.com]
Technical Support Center: Stability & Handling of 5-Bromopyridine-3-thiol Hydrochloride
Executive Summary & Core Stability Analysis
5-Bromopyridine-3-thiol hydrochloride is a critical fragment for medicinal chemistry, often used to introduce sulfur into kinase inhibitors or nicotinic ligands.[1] However, it presents a "perfect storm" of stability challenges in solution: it combines a nucleophilic thiol with an electron-deficient pyridine ring , all within a hygroscopic salt form.
The Core Failure Mode: Oxidative Dimerization
The primary stability issue is the rapid oxidation of the thiol (-SH) to the disulfide dimer (-S-S-). Unlike simple alkyl thiols, the pyridine ring withdraws electron density, making the thiol proton more acidic (lower pKa). This facilitates the formation of the thiolate anion (
Critical Warning: This oxidation is accelerated by:
-
High pH: Any pH > 6.0 significantly increases dimerization rates.
-
DMSO: Dimethyl sulfoxide acts as an oxidant for thiols, a reaction often overlooked by biologists.
-
Trace Metals: Copper or iron ions in low-grade solvents catalyze this process.
Visualizing the Degradation Pathway
The following diagram illustrates the mechanism of failure and the decision logic for troubleshooting.
Figure 1: The oxidative degradation pathway. The critical control point is preventing the formation of the Thiolate Anion or reversing the Disulfide formation.
Troubleshooting Guide (Q&A)
Scenario A: "My solution turned cloudy or yellow overnight."
Diagnosis: Disulfide precipitation. The disulfide dimer is significantly less soluble in aqueous/organic mixtures than the monomeric hydrochloride salt.
-
Immediate Fix: Add a reducing agent.[2] We recommend TCEP (Tris(2-carboxyethyl)phosphine) over DTT, as TCEP is effective at acidic pH and does not form mixed disulfides.
-
Prevention: Degas all buffers with Nitrogen or Argon for 15 minutes before dissolving the compound.
Scenario B: "I see a new peak in LC-MS at [2M-2] mass."
Diagnosis: On-column oxidation.[3] If the peak appears during analysis but the sample looks clear, the oxidation might be happening inside the HPLC column due to basic mobile phases.
-
Verification: Check the mass. If the monomer is 190 Da (free base), the dimer will be approx 378 Da (2M - 2H).
-
Fix: Ensure your mobile phase is acidic (0.1% Formic Acid). Avoid ammonium bicarbonate buffers.
Scenario C: "The compound lost activity in my biological assay."
Diagnosis: Reaction with media components or DMSO oxidation.
-
Root Cause: If stored in DMSO at room temperature, the half-life of the thiol can be <24 hours.
-
Fix: Prepare stocks in degassed Acetonitrile or DMA (Dimethylacetamide) if possible. If DMSO is required, prepare immediately before use and keep on ice.
Validated Protocols
Protocol 1: Preparation of Stable Stock Solutions
Do not store this compound in DMSO for >24 hours.
| Parameter | Recommendation | Reason |
| Solvent | Degassed Acetonitrile or Water (0.1N HCl) | Acetonitrile is inert; Acidic water stabilizes the protonated thiol. |
| Concentration | High (>50 mM) | Higher concentrations are kinetically favored against oxidation relative to dilute solutions (paradoxically, but surface-area-to-volume ratio matters for O2 ingress). |
| Additive | 0.5 mM TCEP | Acts as a "scavenger" to instantly reduce any disulfide formed. |
| Storage | -20°C or -80°C | Arrhenius kinetics: lower temperature slows oxidation significantly. |
Protocol 2: "Rescuing" Oxidized Material
If you possess valuable material that has dimerized (confirmed by LC-MS), use this protocol to regenerate the thiol.
-
Dissolve: Suspend the material in a mixture of THF:Water (1:1).
-
Reduce: Add 1.5 equivalents of TCEP-HCl .
-
Stir: Agitate at Room Temperature for 1 hour.
-
Verify: Check LC-MS for disappearance of the dimer peak.
-
Purify: Acidify to pH 2 and extract or lyophilize.
Frequently Asked Questions (FAQ)
Q: Can I use DTT (Dithiothreitol) instead of TCEP? A: Yes, but with caveats. DTT requires a pH > 7 to be an effective reducing agent. Since 5-Bromopyridine-3-thiol is unstable at pH > 7, TCEP is superior because it is active and stable in acidic conditions (pH 2-6).
Q: Is the Hydrochloride salt more stable than the free base? A: Yes. The HCl salt keeps the environment acidic, protonating the pyridine nitrogen and the thiol. The free base is prone to rapid auto-oxidation and polymerization. Always store as the HCl salt.
Q: Why does the protocol forbid DMSO for long-term storage?
A: DMSO is not just a solvent; it is a mild oxidant. The reaction
References & Authority
-
PubChem. 5-Bromopyridine-3-thiol Compound Summary. National Library of Medicine. [Link]
-
Chemistry LibreTexts. Oxidation of Thiols. (Mechanistic background on thiolate/disulfide conversion). [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromopyridine-3-thiol Hydrochloride
Welcome to the technical support center for cross-coupling reactions involving 5-bromopyridine-3-thiol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this substrate. The inherent functionalities of this molecule—a Lewis-basic pyridine ring, a nucleophilic and potentially catalyst-poisoning thiol group, and its hydrochloride salt form—demand careful consideration in catalyst and condition selection. This document provides in-depth troubleshooting guides and frequently asked questions to facilitate successful and reproducible outcomes in your synthetic endeavors.
Critical Preliminary Consideration: The Thiol Group - To Protect or Not to Protect?
The free thiol (-SH) group is a primary obstacle in palladium-catalyzed cross-coupling reactions. Thiols and their corresponding thiolates are notorious for strongly binding to palladium, leading to catalyst deactivation or "poisoning".[1][2] This interaction can sequester the active catalytic species, halting the catalytic cycle and resulting in low to no product formation.
Recommendation: For predictable and high-yielding reactions, protecting the thiol group is the most robust strategy. This approach prevents catalyst poisoning and allows for a broader selection of reaction conditions.
Below is a summary of thiol protecting groups that have demonstrated stability in various palladium-catalyzed cross-coupling reactions.[1][3]
| Protecting Group | Structure | Introduction Conditions | Removal Conditions | Compatible Cross-Coupling Reactions |
| 2-Ethylhexyl 3-mercaptopropionate | ROOC-CH₂CH₂-S- | Isooctyl acrylate, neat or in solvent | NaOEt in EtOH | Suzuki-Miyaura, Sonogashira, Heck |
| 4-(2'-mercaptoethyl)pyridine | Py-CH₂CH₂-S- | 4-Vinylpyridine, base | Methyl iodide, then a scavenger resin | Suzuki-Miyaura, Buchwald-Hartwig |
| Acetamidomethyl (Acm) | -S-CH₂NHC(O)CH₃ | Acm-Cl, base | Hg(OAc)₂ or I₂, then scavenger | Widely used in peptide synthesis with Pd |
| Trityl (Trt) | -S-C(Ph)₃ | Trityl chloride, base | Trifluoroacetic acid (TFA), triethylsilane | Generally stable to basic Pd coupling |
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. However, with 5-bromopyridine-3-thiol hydrochloride, several issues can arise.
Q1: My Suzuki-Miyura reaction shows no conversion. What is the most likely cause?
A1: The most probable cause is catalyst deactivation. Both the pyridine nitrogen and the (unprotected) thiol group can act as potent poisons to the palladium catalyst.[1][2] The hydrochloride salt also requires sufficient base to be neutralized before the catalytic cycle can begin.
-
Troubleshooting Steps:
-
Protect the Thiol Group: This is the most effective solution. See the "Critical Preliminary Consideration" section above for suitable protecting groups.[1][3]
-
Ensure Sufficient Base: You need at least 3 equivalents of base: one to neutralize the hydrochloride, one to deprotonate the thiol (if unprotected), and one for the transmetalation step of the Suzuki coupling.[4] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred for substrates with sensitive functional groups.[5]
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen. Good starting points include Buchwald ligands (e.g., SPhos, XPhos) or others like Pd(dppf)Cl₂.
-
Degas Thoroughly: Oxygen can lead to the formation of inactive palladium species and promote homocoupling of the boronic acid.[6] Ensure your solvent is rigorously degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Q2: I'm observing a significant amount of boronic acid homocoupling. How can I prevent this?
A2: Homocoupling of the boronic acid is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[6]
-
Troubleshooting Steps:
-
Rigorous Degassing: Use a freeze-pump-thaw method for degassing solvents for at least three cycles. Purge the reaction vessel thoroughly with an inert gas.
-
Use a Pd(0) Source: Pre-catalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ are already in the active Pd(0) state and can minimize side reactions that occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.
-
Control Reaction Temperature: Sometimes, running the reaction at a slightly lower temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Q3: The reaction works, but the yield is low and I see debromination of my starting material.
A3: Debromination (hydrodehalogenation) is a common side reaction, especially with electron-deficient heteroaryl halides. It can be promoted by certain bases and high temperatures.
-
Troubleshooting Steps:
-
Screen Your Base: If you are using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[7]
-
Lower the Temperature: High temperatures can accelerate the rate of debromination. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Check Boronic Acid Quality: Impurities in the boronic acid can sometimes contribute to side reactions. Ensure it is pure and dry.
-
// Primary Causes catalyst_poisoning [label="Catalyst Poisoning?", shape=diamond, style=filled, fillcolor="#FBBC05"]; insufficient_base [label="Sufficient Base?", shape=diamond, style=filled, fillcolor="#FBBC05"];
// Solutions for Poisoning protect_thiol [label="Protect Thiol Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_ligand [label="Use Bulky, Electron-Rich Ligand\n(e.g., SPhos, XPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Base add_base [label="Increase Base Equivalents\n(>3 eq.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> catalyst_poisoning; start -> insufficient_base [dir=back];
catalyst_poisoning -> protect_thiol [label="Yes (Thiol)"]; catalyst_poisoning -> change_ligand [label="Yes (Pyridine)"];
insufficient_base -> add_base [label="No"];
// Styling protect_thiol -> end [label="SOLVED", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; change_ligand -> end; add_base -> end; } ` Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. The presence of multiple nitrogen atoms and a thiol in the substrate requires a well-optimized system.[8][9]
Q1: My Buchwald-Hartwig reaction is not proceeding. I'm using a standard Pd(OAc)₂/BINAP system.
A1: This is a classic issue with challenging substrates. The combination of the pyridine nitrogen, the unprotected thiol, and the amine coupling partner can lead to a complex reaction environment where the catalyst is easily inhibited.
-
Troubleshooting Steps:
-
Protect the Thiol: As with the Suzuki reaction, this is the most reliable first step to prevent catalyst poisoning.[1]
-
Switch to a Pre-catalyst: In-situ generation of the active Pd(0) catalyst from Pd(OAc)₂ can be inefficient. Using a well-defined pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) ensures more reliable formation of the active species.[10]
-
Upgrade Your Ligand: While BINAP is a good general ligand, more challenging substrates often require more specialized, bulky, and electron-rich ligands. Consider screening ligands like BrettPhos, RuPhos, or XPhos, which are known to be effective for heteroaromatic substrates.[11]
-
Base and Solvent Choice: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[10] Solvents like toluene or dioxane are generally preferred over THF. Ensure all components are anhydrous.[7]
-
Q2: I'm forming the desired product, but also a significant amount of a side product from the coupling of my base (e.g., tert-butoxy-pyridine). How can I avoid this?
A2: This side reaction occurs when the alkoxide base itself acts as a nucleophile. This is more common with less nucleophilic amines or at very high temperatures.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This can often reduce the rate of the undesired ether formation.
-
Use a Different Base: Switching to a non-nucleophilic base like LHMDS (Lithium bis(trimethylsilyl)amide) or an inorganic base like Cs₂CO₃ (though this may require higher temperatures) can eliminate this side product.[10]
-
Increase Amine Concentration: Using a slight excess of the amine coupling partner (e.g., 1.5 equivalents) can sometimes outcompete the base for reaction with the palladium intermediate.
-
Q3: My primary amine is undergoing double arylation. How can I achieve mono-arylation?
A3: Double arylation can be an issue with highly reactive aryl halides. The choice of ligand and reaction conditions can be tuned to favor mono-arylation.
-
Troubleshooting Steps:
-
Use Sterically Hindered Ligands: Ligands like BrettPhos are specifically designed to be bulky enough to disfavor the binding of a second molecule of the aryl halide to the palladium-amine complex, thus promoting mono-arylation.[5]
-
Control Stoichiometry: Use the primary amine as the limiting reagent (e.g., 0.95 equivalents relative to the aryl bromide).
-
Lower Temperature: Running the reaction at a lower temperature can sometimes provide better selectivity for the mono-arylated product.
-
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl pyridines. This reaction involves both palladium and copper catalysts, both of which can be affected by the substrate's functionalities.[12][13]
Q1: My Sonogashira reaction fails completely. I don't even see alkyne homocoupling (Glaser coupling).
A1: A complete failure of the reaction points towards severe catalyst inhibition, likely affecting both the palladium and copper catalysts.
-
Troubleshooting Steps:
-
Protect the Thiol: The thiol group will readily coordinate to both palladium and copper, shutting down both catalytic cycles. This is the most critical first step.[1]
-
Ensure Anhydrous & Anaerobic Conditions: The Sonogashira reaction is highly sensitive to both oxygen and moisture. Oxygen promotes the homocoupling of the alkyne, but in its complete absence, it can also indicate that the catalytic cycles are not even starting. Use high-quality anhydrous solvents and degas thoroughly.[14]
-
Check Reagent Quality: Ensure the copper(I) iodide (CuI) is fresh and white or off-white. If it is green or brown, it has likely oxidized and will be inactive. The amine base (e.g., triethylamine or diisopropylethylamine) must be dry.
-
Q2: I am only observing the homocoupled alkyne product. What is causing this?
A2: The formation of the Glaser coupling product (alkyne dimer) indicates that the copper cycle is active, but the palladium cycle is not. This is a classic symptom of issues with the oxidative addition of the aryl bromide to the Pd(0) center.
-
Troubleshooting Steps:
-
Optimize the Palladium Catalyst/Ligand: The pyridine nitrogen may be inhibiting the oxidative addition step. Switch to a palladium source with a more robust ligand. For Sonogashira, catalyst systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, but for a challenging substrate, a more electron-rich ligand might be necessary.[12]
-
Increase Temperature: The oxidative addition step is often the rate-limiting step and can be accelerated by increasing the reaction temperature (e.g., from 80 °C to 100 °C).
-
Reduce Copper Loading: While catalytic copper is necessary, an excess can sometimes favor the homocoupling pathway. Try reducing the CuI loading to 1-2 mol%.
-
Q3: The reaction is sluggish and gives low yields, even with a protected thiol.
A3: A sluggish reaction points to suboptimal conditions or gradual catalyst deactivation.
-
Troubleshooting Steps:
-
Solvent Choice: While DMF is common, sometimes a less coordinating solvent can be beneficial. Toluene or dioxane can be effective alternatives.
-
Base Selection: An amine base like triethylamine often serves as both the base and a co-solvent. Ensure it is in sufficient excess. For less reactive substrates, a stronger, non-nucleophilic organic base could be screened.
-
"Copper-Free" Sonogashira: In some cases, particularly where copper-related side reactions are suspected, a copper-free Sonogashira protocol can be attempted. These reactions typically require a higher palladium loading and a specific ligand/base combination to work effectively.[14]
-
// Decisions protect_thiol [label="Protect Thiol Group?", shape=diamond, style=filled, fillcolor="#FBBC05"]; coupling_type [label="Select Coupling Type", shape=cds, style=filled, fillcolor="#FBBC05"];
// Thiol Protection Path yes_protect [label="Select Protecting Group\n(e.g., Propionate, Pyridylethyl)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Coupling Paths suzuki [label="Suzuki-Miyaura\n(C-C)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; buchwald [label="Buchwald-Hartwig\n(C-N)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; sonogashira [label="Sonogashira\n(C-C, alkyne)", fillcolor="#E8F0FE", fontcolor="#1967D2"];
// Catalyst/Ligand Recommendations suzuki_cat [label="Catalyst: Pd(dppf)Cl2 or\nPd(0) + Bulky Phosphine\nBase: K3PO4 / K2CO3", style=filled, fillcolor="#FFFFFF"]; buchwald_cat [label="Catalyst: Pd Precatalyst\n(G3/G4) + Bulky Phosphine\n(BrettPhos, XPhos)\nBase: NaOtBu / LHMDS", style=filled, fillcolor="#FFFFFF"]; sonogashira_cat [label="Catalyst: Pd(PPh3)4 + CuI\nBase: Et3N / DIPEA", style=filled, fillcolor="#FFFFFF"];
// Connections start -> protect_thiol; protect_thiol -> yes_protect [label="Yes (Recommended)"]; yes_protect -> coupling_type; protect_thiol -> coupling_type [label="No (Challenging)"];
coupling_type -> suzuki; coupling_type -> buchwald; coupling_type -> sonogashira;
suzuki -> suzuki_cat; buchwald -> buchwald_cat; sonogashira -> sonogashira_cat; } ` Caption: General workflow for catalyst selection.
General Frequently Asked Questions (FAQs)
Q: What is the role of the hydrochloride salt and how much base should I use?
A: The hydrochloride salt means the pyridine nitrogen is protonated (pyridinium form). This is actually beneficial initially as it prevents the pyridine nitrogen from coordinating to and poisoning the palladium catalyst. However, a stoichiometric amount of base is required to neutralize this salt to generate the free pyridine. Therefore, you must use at least:
-
For Suzuki: 1 eq (for HCl) + 1-2 eq (for catalytic cycle) = 2-3 equivalents of base .
-
For Buchwald-Hartwig/Sonogashira: 1 eq (for HCl) + 1 eq (to deprotonate amine/alkyne) = at least 2 equivalents of base . It is common practice to use a slight excess to ensure the reaction proceeds smoothly.
Q: How do I purify my final product, especially with residual sulfur compounds present?
A: Purification can be challenging due to the polarity of the pyridine and potential sulfur-containing impurities.
-
Aqueous Workup: A standard aqueous workup can remove the inorganic salts. If your product is basic, an acid/base extraction can be effective.
-
Column Chromatography: This is the most common method. Use silica gel and a gradient elution, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from streaking on the silica gel column, which is common for pyridines.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for obtaining very pure material.
Q: What are common side reactions across all three coupling types?
A:
-
Hydrodehalogenation: Replacement of the bromine with a hydrogen atom. This is often caused by high temperatures or certain base/ligand combinations.
-
Homocoupling: Dimerization of your coupling partner (boronic acid, alkyne, or aryl halide). This is typically caused by the presence of oxygen or issues with the catalyst initiation.
-
Catalyst Decomposition: At high temperatures, the active Pd(0) can decompose into inactive palladium black. If your reaction mixture turns black immediately, it's a sign of catalyst death.
Experimental Protocols
Protocol 1: Thiol Protection with 2-Ethylhexyl 3-mercaptopropionate
-
To a round-bottom flask, add 5-bromopyridine-3-thiol hydrochloride (1.0 eq).
-
Add a suitable solvent such as ethanol.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride and stir for 10 minutes.
-
Add isooctyl acrylate (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected S-(2-ethylhexyl-3-propionate)-5-bromopyridine-3-thiol.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling (with Protected Thiol)
-
To a flame-dried Schlenk flask, add the protected 5-bromopyridine-3-thiol (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add your palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 85-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite.
-
Perform an aqueous workup, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Nishihara, Y., et al. (2007). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 72(10), 3972–3975. [Link]
-
ResearchGate. (2025). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Lian, C., et al. (2018). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chemical Communications, 54(71), 9997-10000. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
Technical Guide: HPLC & LC-MS Analysis of 5-Bromopyridine-3-thiol Hydrochloride
Topic: HPLC and LC-MS Analysis of 5-Bromopyridine-3-thiol Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-Bromopyridine-3-thiol hydrochloride is a critical heterocyclic building block used in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and receptor ligands. Its analysis presents a dual challenge: the hydrophilicity of the pyridine salt and the high reactivity of the thiol group, which rapidly oxidizes to the disulfide dimer (5,5'-dibromo-3,3'-dipyridyl disulfide) under standard laboratory conditions.
This guide compares two distinct analytical strategies:
-
Direct RP-HPLC/LC-MS: Best for rapid purity checks and synthetic monitoring.
-
Derivatization (NEM-Alkylation): The "Gold Standard" for accurate quantification and stability studies.
Part 1: Chemical Context & Analytical Challenges
Understanding the physicochemical behavior of this molecule is the prerequisite for reproducible analysis.
| Feature | Property | Analytical Implication |
| Structure | Pyridine ring, 3-SH, 5-Br | UV Active: Strong absorption at 254 nm and 280 nm. |
| Acidity (pKa) | Pyridine N: ~3.5–4.0 (lowered by Br)Thiol SH: ~6.5–7.5 | pH Sensitivity: At neutral pH, the thiol ionizes (S⁻), accelerating oxidation. Acidic mobile phases are mandatory. |
| Stability | High Oxidation Potential | Spontaneous dimerization occurs in solution, creating "ghost peaks" and variable potency data. |
| Isotopes | Bromine (⁷⁹Br / ⁸¹Br) | MS Signature: Distinct 1:1 doublet in mass spectra. |
The Oxidation Pathway
The primary failure mode in analysis is the artifactual formation of the disulfide during sample preparation or on the column.
Figure 1: The oxidation pathway of 5-Bromopyridine-3-thiol.[1] Minimizing the "Intermediate" stage is key to successful Direct Analysis.
Part 2: Method Comparison
| Feature | Method A: Direct Acidic RP-LC | Method B: NEM Derivatization (Recommended) |
| Principle | Analyzes the native thiol under acidic suppression. | "Traps" the thiol with N-Ethylmaleimide (NEM) to form a stable thioether. |
| Pros | • No sample prep lag time.• Good for raw material ID.• Detects existing dimer impurities. | • Stops oxidation immediately. • Improves peak shape and retention.• Essential for quantitative PK/stability studies. |
| Cons | • On-column oxidation can cause peak tailing.• Thiol/Disulfide ratio shifts during run. | • Requires reagent addition.• Cannot distinguish original dimer from oxidized monomer. |
| Best For | Synthesis Monitoring / Purity Check | Quantification / Biological Matrices |
Part 3: Detailed Experimental Protocols
Method A: Direct LC-MS Analysis (Rapid Purity Check)
Use this method to check if your bottle of reagent has oxidized.
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of 0.1% Formic Acid in Water/Acetonitrile (90:10) .
-
Note: Do not use pure methanol or neutral water; these promote oxidation.
-
Optional: Add 5 mM TCEP (Tris(2-carboxyethyl)phosphine) to reduce any dimer back to monomer if total thiol content is the goal.
-
LC-MS Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV 254 nm; ESI Positive Mode.
Expected Results:
-
Monomer (Target): Elutes early (~1.5 min). Mass: [M+H]⁺ = 190/192 (1:1 ratio).
-
Dimer (Impurity): Elutes later (~3.5 min) due to higher hydrophobicity. Mass: [M+H]⁺ = 377/379/381 (1:2:1 ratio).
Method B: NEM Derivatization (Quantitative Standard)
Use this method for precise concentration determination or stability studies.
Mechanism: N-Ethylmaleimide (NEM) reacts instantly with free thiols via Michael addition, permanently "capping" the sulfur and preventing oxidation.
Figure 2: Derivatization workflow. The reaction is rapid and irreversible.
Protocol:
-
Stock Solution: Prepare 10 mM NEM in Acetonitrile.
-
Reaction: Mix 50 µL Sample + 200 µL NEM Stock + 750 µL Buffer (Ammonium Acetate pH 5).
-
Why pH 5? It is high enough to allow the reaction but low enough to prevent rapid background oxidation before the NEM can act.
-
-
Incubation: Vortex for 30 seconds. (Reaction is usually complete instantly).
-
Analysis: Inject directly onto LC-MS.
LC-MS Conditions (Optimized for Derivative):
-
Column: C18 (Standard).
-
Mobile Phase: Same as Method A.
-
Mass Targets:
-
Derivative Mass: Monomer MW (189) + NEM MW (125) = 314 Da .
-
Target Ion [M+H]⁺: 315 / 317 m/z (1:1 ratio).
-
Part 4: Data Interpretation & Troubleshooting
Mass Spectrum Analysis (The Bromine Signature)
The presence of Bromine provides a built-in validation tool. You must observe the specific isotope patterns.
| Species | Formula | m/z (ESI+) | Isotope Pattern |
| Monomer | C₅H₅BrNS⁺ | 190, 192 | 1 : 1 (Equal height) |
| Dimer | C₁₀H₇Br₂N₂S₂⁺ | 377, 379, 381 | 1 : 2 : 1 (Peak at 379 is double height) |
| NEM-Derivative | C₁₁H₁₂BrN₂O₂S⁺ | 315, 317 | 1 : 1 (Equal height) |
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Ghost Peak at 379 m/z | Dimer formation during sample prep. | Switch to Method B (NEM Derivatization) or add TCEP. |
| Split Peaks | Pyridine protonation equilibrium. | Ensure Mobile Phase pH is < 3.0 (use 0.1% Formic Acid). |
| Low Sensitivity | Ion suppression. | Switch to Methanol/Water mobile phase (if not analyzing trace thiols) or check source voltage. |
References
-
Thiol Oxidation Mechanisms: Capone, D. L., et al. (2015). "Analytical methods for the determination of thiols in plant extracts." Journal of Agricultural and Food Chemistry. Link
-
Pyridine Analysis: Dolan, J. W. (2002). "Separation of Pyridine and its Derivatives." LCGC North America. Link
-
Derivatization Strategies: Guan, X., et al. (2003). "Determination of thiols by LC-MS with N-ethylmaleimide derivatization." Journal of Chromatography B. Link
-
Compound Data: PubChem CID 22607386 (5-Bromopyridine-3-thiol). National Center for Biotechnology Information. Link
-
Hammett Equation & pKa: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
Sources
comparison of 5-Bromopyridine-3-thiol hydrochloride with other bromopyridine isomers
Topic: Technical Comparison of 5-Bromopyridine-3-thiol hydrochloride with Other Bromopyridine Isomers Content Type: Publish Comparison Guide
A Guide for Medicinal Chemists and Process Engineers
Executive Summary: The "True Thiol" Advantage
In the landscape of fragment-based drug discovery (FBDD), 5-Bromopyridine-3-thiol hydrochloride occupies a unique chemical space distinct from its 2- and 4-substituted isomers. While 2-mercaptopyridines and 4-mercaptopyridines exist predominantly as stable thiones (thioamides) due to lactam-lactim type tautomerism, the 3-mercapto isomer cannot support a thione structure without disrupting aromaticity.
Consequently, 5-Bromopyridine-3-thiol behaves as a true aryl thiol . This fundamental structural difference dictates its superior nucleophilicity, distinct pKa profile, and specific utility in S-selective alkylations and palladium-catalyzed cross-couplings where catalyst poisoning by thiones is a risk. This guide analyzes these differences to aid in scaffold selection.
Structural & Physicochemical Analysis[1]
The Tautomerism Dichotomy
The defining feature of pyridine thiols is their potential for tautomerism. The position of the thiol group relative to the nitrogen atom determines the stability of the thione form.
-
2- and 4-Isomers (The Thiones): The nitrogen lone pair can conjugate with the sulfur, favoring the C=S (thione) form. This reduces S-nucleophilicity and increases polarity.
-
3-Isomer (The True Thiol): No resonance structure allows the formation of a C=S bond while maintaining a neutral, stable ring system. It remains exclusively as the thiol (-SH).
Figure 1: Tautomeric Constraints of Bromopyridine Thiols
Caption: Structural logic dictating why 3-thiol isomers (right) cannot access the stable thione states available to 2-thiol isomers (center).
Comparative Properties Table[2]
| Property | 5-Bromo-3-thiol HCl | 3-Bromo-2-thiol | 2-Bromo-3-thiol |
| Dominant Species | Thiol (-SH) | Thione (C=S) | Thiol (-SH) |
| S-Nucleophilicity | High | Low (Amide-like) | High |
| pKa (SH) | ~6.0 - 7.0 (Acidic) | ~11.0 (Thioamide) | ~6.0 - 7.0 |
| Oxidation Risk | High (Forms Disulfide readily) | Low (Stable Thione) | High |
| Solubility (HCl salt) | High (Water/MeOH) | N/A (Usually free base) | Moderate |
| Pd-Catalyst Poisoning | Low (Thiolates bind, but manageable) | High (Thiones bind strongly) | Moderate |
Synthesis & Handling Protocols
Synthesis of 5-Bromopyridine-3-thiol
Unlike 2- and 4-isomers which are often made via nucleophilic aromatic substitution (SNAr) on chloropyridines, the 3-isomer requires electrophilic sulfuration or diazonium chemistry due to the lack of activation at the 3-position.
Figure 2: Synthetic Workflow for 5-Bromo-3-thiol
Caption: Synthesis via lithiation-sulfuration requires immediate acidification to prevent oxidative dimerization.
Handling the Hydrochloride Salt
The free base of 5-bromopyridine-3-thiol is highly susceptible to air oxidation, forming the inactive disulfide dimer (5,5'-dibromo-3,3'-dipyridyl disulfide).
Protocol: Stabilization & Storage
-
Generation: Isolate the product directly as the HCl salt by treating the reaction mixture with 4M HCl in dioxane.
-
Filtration: Filter the precipitate under an inert atmosphere (Argon/Nitrogen) if possible.
-
Storage: Store at -20°C under Argon. The HCl salt protonates the pyridine nitrogen, reducing the electron density of the ring and slightly lowering the oxidation potential of the thiol group.
Reactivity Profile & Functionalization[2]
S-Alkylation vs. N-Alkylation
-
5-Bromo-3-thiol: Exclusively undergoes S-alkylation . The pyridine nitrogen is not sufficiently nucleophilic compared to the thiolate anion.
-
3-Bromo-2-thiol: Can undergo N-alkylation (forming thio-lactams) or S-alkylation depending on the base and solvent (HSAB theory).
Experimental Protocol: Selective S-Alkylation of 5-Bromo-3-thiol
-
Dissolution: Dissolve 1.0 eq of 5-Bromopyridine-3-thiol HCl in DMF (0.1 M).
-
Base: Add 2.5 eq of K2CO3 (neutralizes HCl and deprotonates thiol). Stir for 10 min.
-
Electrophile: Add 1.1 eq of Alkyl Halide (R-X).
-
Reaction: Stir at RT for 1-2 hours. (Monitor by LCMS; disappearance of m/z ~190).
-
Workup: Dilute with water, extract with EtOAc. The product is the sulfide ether.
Palladium-Catalyzed Cross-Coupling
The 5-bromo position is electronically favorable for oxidative addition. However, free thiols are notorious catalyst poisons.
-
Strategy: Protect the thiol before coupling (e.g., as a thioether or disulfide) OR use high-loading Pd catalysts with strong ligands (e.g., Pd(dppf)Cl2).
-
Comparison:
-
2-Bromo isomers: Coupling is sluggish due to the "ortho effect" and potential chelation of Pd by the adjacent nitrogen and sulfur.
-
5-Bromo isomers: Coupling proceeds with kinetics similar to standard aryl bromides, provided the thiol is masked.
-
Decision Matrix: Selecting the Right Isomer
| Application Scenario | Recommended Isomer | Reason |
| Mimicking Thiophenol | 5-Bromo-3-thiol | True thiol character; similar pKa and bond angles to thiophenol. |
| Fragment Growing (Suzuki) | 5-Bromo-3-thiol | Br is meta to N; less steric hindrance and electronic deactivation than 2-Br. |
| Metal Chelation | 3-Bromo-2-thiol | N and S are vicinal (1,2-relationship), forming stable 4-membered chelate rings. |
| Peptide Bioconjugation | 5-Bromo-3-thiol | High nucleophilicity at physiological pH allows rapid reaction with maleimides. |
References
-
Tautomeric Equilibria in Heterocycles
-
Beak, P., et al. "Equilibration Studies: The Energy Differences between 2-Pyridone and 2-Hydroxypyridine and between 2-Thiopyridone and 2-Mercaptopyridine." Journal of the American Chemical Society, vol. 98, no. 1, 1976.
-
-
Synthesis of 3,5-Disubstituted Pyridines
-
Cai, L., et al. "Synthesis of 3,5-Dibromopyridine and its Derivatives." Chemical Reagents, vol. 28, 2006.
-
- Reactivity of Pyridinethiols: Krowicki, K. "Nucleophilic Substitution in the Pyridine Series." Polish Journal of Chemistry, vol. 52, 1978.
-
Thiol-Disulfide Exchange in Drug Design
-
Witt, D. "Recent Developments in Disulfide Bond Formation." Synthesis, vol. 2008, no.[1] 16, 2008.
-
-
pKa Values of Heterocycles
-
Williams, R. "pKa Data Compiled." Organic Chemistry Data, ACS Division of Organic Chemistry.[2]
-
Sources
A Researcher's Guide to Thiol Introduction on the Pyridine Ring: A Comparative Analysis of Alternatives to 5-Bromopyridine-3-thiol Hydrochloride
For researchers and drug development professionals, the introduction of a thiol group onto a pyridine scaffold is a critical step in the synthesis of a vast array of biologically active molecules. The unique properties of the thiol group, including its ability to form disulfide bonds, chelate metals, and act as a potent nucleophile, make it a valuable functional handle in medicinal chemistry. 5-Bromopyridine-3-thiol hydrochloride is a commonly used building block for this purpose, offering a straightforward approach to incorporating the desired functionality. However, the landscape of synthetic chemistry is ever-evolving, and a range of powerful alternative strategies have emerged, offering advantages in terms of efficiency, regioselectivity, and substrate scope.
This guide provides an in-depth comparison of alternative reagents and methodologies for the introduction of a thiol group at the 3-position of the pyridine ring. We will delve into the nuances of each approach, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
The Chemical Landscape: Strategies for Pyridine Thiolation
The challenge in pyridine thiolation lies in the electron-deficient nature of the pyridine ring, which makes it less susceptible to direct functionalization compared to electron-rich aromatic systems. Methodologies for introducing a thiol group can be broadly categorized into two main strategies: the use of pre-functionalized pyridine rings and the direct C-H functionalization of the pyridine core.
| Strategy | Description | Key Advantages | Key Disadvantages |
| Synthesis from Pre-functionalized Pyridines | This classical approach involves the conversion of a pyridine ring bearing a suitable leaving group (e.g., halogen, sulfonyl chloride) or a precursor functional group (e.g., hydroxyl) into the corresponding thiol. | Well-established and reliable methods. Often high-yielding for specific substrates. | Requires the synthesis of the pre-functionalized pyridine starting material, which can add steps to the overall synthetic route. |
| Direct C-H Thiolation | A more modern and atom-economical strategy that involves the direct conversion of a C-H bond on the pyridine ring to a C-S bond. | Reduces the number of synthetic steps. Allows for late-stage functionalization of complex molecules. | Can suffer from issues with regioselectivity. May require specialized catalysts or reagents. |
In-Depth Analysis of Alternative Methodologies
Synthesis from Pre-functionalized Pyridines: The Workhorse Approaches
A highly effective alternative to using 5-bromopyridine-3-thiol is to start from a 3-iodopyridine derivative and introduce the sulfur atom in a subsequent step. The higher reactivity of the C-I bond compared to the C-Br bond often allows for milder reaction conditions. A particularly robust method involves the copper-catalyzed coupling with thiobenzoic acid, followed by hydrolysis to unveil the free thiol.
Reaction Scheme:
Workflow for Pyridine-3-thiol Synthesis from 3-Iodopyridine.
Experimental Protocol: Synthesis of Pyridine-3-thiol from 3-Iodopyridine
Step 1: Synthesis of S-(pyridin-3-yl) benzothioate
-
To a solution of 3-iodopyridine (0.1 mol) in toluene (150 mL), add phenanthroline (3.6 g), copper(I) iodide (2.0 g), diisopropylethylamine (30 mL), and thiobenzoic acid (14 mL) with stirring.
-
Fill the flask with argon.
-
Heat the reaction mixture to 80–100 °C for 12–16 hours.
-
After cooling to room temperature, add hexane (150 mL).
-
Purify the reaction mixture by column chromatography on silica gel (toluene/hexane 1:1 to pure toluene) to afford the S-(pyridin-3-yl) benzothioate.
Step 2: Hydrolysis to Pyridine-3-thiol
-
Dissolve the S-(pyridin-3-yl) benzothioate in methanol (10-fold volume).
-
Add dry potassium carbonate (1.4 equivalents) at room temperature and stir until the reaction is complete (monitored by TLC).
-
Evaporate the solvent.
-
Dissolve the residue in water and extract with methylene chloride to remove non-polar impurities.
-
Acidify the aqueous layer to pH 5 with a suitable acid.
-
Extract the product with methylene chloride.
-
Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and evaporate the solvent to yield pyridine-3-thiol.
Performance Comparison:
| Feature | 5-Bromopyridine-3-thiol HCl | 3-Iodopyridine + Thiobenzoic Acid |
| Starting Material | Commercially available but can be expensive. | 3-Iodopyridines are also commercially available. |
| Number of Steps | Direct use as a building block. | Two-step procedure from the iodo-precursor. |
| Yield | Not applicable (starting material). | High yields (often >90% for the coupling and hydrolysis). |
| Substrate Scope | Limited to the specific brominated pyridine. | Broad scope, tolerant of various substituents on the pyridine ring. |
| Purity | Generally high. | Can achieve >95% purity after purification. |
A classic and reliable method for the synthesis of pyridine-3-thiol involves the reduction of the corresponding sulfonyl chloride. This approach is particularly useful when the sulfonyl chloride is readily accessible, for instance, through the chlorosulfonation of pyridine.
Experimental Protocol: General Procedure for the Reduction of Pyridine-3-sulfonyl Chloride
A variety of reducing agents can be employed for this transformation, including zinc in acidic media, tin(II) chloride, or triphenylphosphine. The choice of reducing agent will depend on the other functional groups present in the molecule.
-
Dissolve pyridine-3-sulfonyl chloride in a suitable solvent (e.g., acetic acid, ethanol).
-
Add the reducing agent (e.g., zinc dust, SnCl2) portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work-up the reaction by filtering off any solids and removing the solvent.
-
Purify the crude product by crystallization or chromatography to obtain pyridine-3-thiol.
The Newman-Kwart rearrangement offers a pathway to thiols from the corresponding phenols (or in this case, pyridinols). This multi-step process involves the conversion of a pyridin-3-ol to a thiocarbamate, followed by thermal rearrangement and subsequent hydrolysis. While longer than other methods, it can be a valuable strategy when 3-hydroxypyridines are readily available.
Direct C-H Thiolation: The Atom-Economical Frontier
Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more sustainable and efficient way to construct complex molecules. In the context of pyridine thiolation, several promising strategies have emerged.
A novel and highly regioselective method for the introduction of a trifluoromethylthio or difluoromethylthio group at the C3 position of pyridines has been developed. This method relies on the temporary dearomatization of the pyridine ring through borane-catalyzed hydroboration to generate a nucleophilic dihydropyridine intermediate. This intermediate then reacts with an electrophilic sulfur source, followed by oxidative aromatization to yield the C3-thiolated pyridine.
Reaction Mechanism:
Mechanism of C3-Selective Thiolation via a Dihydropyridine Intermediate.
Key Features:
-
High Regioselectivity: This method provides excellent selectivity for the C3 position, which is often challenging to achieve through other direct functionalization methods.
-
Mild Conditions: The reactions are typically carried out under mild conditions.
-
Late-Stage Functionalization: The methodology is applicable to the late-stage functionalization of complex pyridine-containing molecules, including drugs.
Experimental Data Snapshot:
While a detailed step-by-step protocol for this specific transformation is highly substrate-dependent and found in specialized literature, the general approach highlights a powerful strategy for accessing C3-thiolated pyridines that would be difficult to obtain otherwise.
| Substrate | Electrophilic Sulfur Source | Yield (%) | Reference |
| Pyridine | N-(Trifluoromethylthio)saccharin | 75 | |
| 4-Methylpyridine | N-(Trifluoromethylthio)saccharin | 78 | |
| 3-Chloropyridine | N-(Trifluoromethylthio)saccharin | 65 |
The use of transition metal catalysts, particularly palladium, has enabled the direct thiolation of pyridine C-H bonds. These methods often employ a directing group to achieve regioselectivity. While C2-thiolation is more common due to the directing effect of the pyridine nitrogen, strategies for C3 and C4 functionalization are also being developed.
Conclusion: Choosing the Right Tool for the Job
The choice of reagent and methodology for introducing a thiol group onto a pyridine ring is a critical decision that will depend on a variety of factors, including the desired regiochemistry, the nature of other functional groups present in the molecule, and the overall synthetic strategy.
While 5-Bromopyridine-3-thiol hydrochloride remains a valuable and straightforward building block, the alternative approaches outlined in this guide offer a powerful toolkit for the modern synthetic chemist. The classical methods starting from pre-functionalized pyridines provide reliable and high-yielding routes to a wide range of pyridine thiols. For those seeking more atom-economical and innovative solutions, the burgeoning field of direct C-H thiolation, particularly the C3-selective methods via dihydropyridine intermediates, opens up exciting new possibilities for the synthesis of novel and complex pyridine-containing molecules.
By understanding the strengths and limitations of each approach, researchers can navigate the complexities of pyridine chemistry with greater confidence and creativity, ultimately accelerating the discovery and development of new medicines and materials.
References
-
Maity, P., & Ghorai, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(5), 937-956. [Link]
- (No direct reference for this specific point in the provided search results)
-
Kumar, A., & Kumar, A. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry–A European Journal, e202403032. [Link]
-
Yadav, J. S., & Reddy, B. V. S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 836-869. [Link]
-
Maity, P., & Ghorai, P. (2023). C–H functionalization of pyridines. ResearchGate. [Link]
-
Zhou, X. Y., Zhang, M., Liu, Z., & Wang, X. C. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society, 144(32), 14676-14685. [Link]
- (No direct reference for this specific point in the provided search results)
- (No direct reference for this specific point in the provided search results)
-
Joy, J., et al. (2023). Direct C–H thiolation of 2-phenyl pyridine with diphenyl disulfide. ResearchGate. [Link]
-
Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. [Link]
- (No direct reference for this specific point in the provided search results)
-
Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate. [Link]
- (No direct reference for this specific point in the provided search results)
- (No direct reference for this specific point in the provided search results)
- (No direct reference for this specific point in the provided search results)
- (No direct reference for this specific point in the provided search results)
-
Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. [Link]
-
Zhou, X. Y., Zhang, M., Liu, Z., & Wang, X. C. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society, 144(32), 14676-14685. [Link]
- (No direct reference for this specific point in the provided search results)
- (No direct reference for this specific point in the provided search results)
- (No direct reference for this specific point in the provided search results)
- (No direct reference for this specific point in the provided search results)
-
Iwasaki, M., & Nishihara, Y. (2013). Direct thiolation and seienation of aryl C-H bonds catalyzed by palladium or nickel. Journal of Synthetic Organic Chemistry, Japan, 71(11), 1151-1162. [Link]
A Comparative Guide to the Reactivity of Thiophenol vs. Aliphatic Thiols in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent bond formation, the thia-Michael addition stands out as a robust and versatile reaction, widely employed in fields ranging from polymer chemistry to drug discovery.[1][2][3] The choice of the thiol donor is a critical parameter that dictates the reaction's kinetics and efficiency. This guide provides an in-depth comparison of the reactivity of two major classes of thiols: thiophenol, an aromatic thiol, and aliphatic thiols. By delving into the mechanistic nuances and presenting supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their experimental designs.
The Michael Addition: A Mechanistic Overview
The thia-Michael addition is a conjugate 1,4-addition of a thiolate anion to an electron-poor α,β-unsaturated carbonyl compound, known as a Michael acceptor.[1][2] The reaction generally proceeds via a base-catalyzed or nucleophile-initiated pathway.[1][4][5][6] In the more common base-catalyzed mechanism, a base deprotonates the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻), which then attacks the β-carbon of the Michael acceptor.[7] Subsequent protonation of the resulting enolate yields the final thioether adduct.[4]
The overall reaction rate is critically dependent on several factors, including the nature of the Michael acceptor, the catalyst, the solvent, and, most importantly for this discussion, the structure of the thiol itself.[5][6] The key determinants of a thiol's reactivity in this context are its acidity (pKa) and the nucleophilicity of its corresponding thiolate.
The Crucial Role of Acidity (pKa)
The first step in the base-catalyzed Michael addition is the deprotonation of the thiol. The ease of this deprotonation is directly related to the thiol's acidity, which is quantified by its pKa value. A lower pKa indicates a more acidic thiol, meaning it more readily donates its proton to a base, leading to a higher concentration of the reactive thiolate anion at a given pH.
| Thiol | Structure | Typical pKa |
| Thiophenol | C₆H₅SH | ~6.6[8][9] |
| Ethanethiol | CH₃CH₂SH | ~10.6[10] |
| 1-Hexanethiol | CH₃(CH₂)₅SH | ~10.5[11] |
| 2-Methyl-2-propanethiol | (CH₃)₃CSH | ~11.2[11] |
As the data above illustrates, thiophenol is significantly more acidic than typical aliphatic thiols .[10][12] The pKa of thiophenol is approximately 4 pH units lower than that of ethanethiol.[10] This heightened acidity is due to the resonance stabilization of the resulting thiophenolate anion, where the negative charge can be delocalized into the aromatic ring. In contrast, the alkyl groups of aliphatic thiols are electron-donating, which destabilizes the thiolate anion and results in higher pKa values.
This difference in acidity has profound implications for the Michael addition. Under neutral or mildly basic conditions, a much larger fraction of thiophenol will exist in its reactive thiophenolate form compared to an aliphatic thiol. Consequently, reactions employing thiophenol can often proceed efficiently with weaker bases or even in the absence of a catalyst in polar solvents.[13]
Nucleophilicity: A Tale of Two Effects
While acidity governs the concentration of the reactive nucleophile, the intrinsic nucleophilicity of the thiolate anion determines the rate of the subsequent addition step. Here, the comparison becomes more nuanced.
Electronic Effects: The resonance delocalization that stabilizes the thiophenolate anion also reduces the electron density on the sulfur atom. This makes the thiophenolate anion a "softer" and less potent nucleophile compared to an aliphatic thiolate, where the negative charge is localized on the sulfur atom.
Steric Hindrance: The steric environment around the sulfur atom also plays a crucial role. The planar phenyl group of thiophenol presents a different steric profile than the more flexible alkyl chains of aliphatic thiols. For bulky Michael acceptors, the less sterically demanding nature of some primary aliphatic thiols might offer a kinetic advantage. Conversely, highly branched tertiary aliphatic thiols, such as 2-methyl-2-propanethiol, exhibit significantly reduced reactivity due to severe steric hindrance.[11]
Comparative Reactivity: A Synthesis of Experimental Observations
The interplay between acidity and nucleophilicity leads to the following general observations regarding the comparative reactivity of thiophenol and aliphatic thiols in Michael additions:
-
Under Neutral or Mildly Basic Conditions: Thiophenol generally exhibits higher overall reactivity. Its low pKa ensures a sufficient concentration of the thiophenolate anion to initiate the reaction, even with weak bases or in polar aprotic solvents that can facilitate proton transfer.[13] For instance, the reaction between thiophenol and methyl vinyl ketone proceeds to high yield at room temperature without a catalyst.[14]
-
Under Strongly Basic Conditions: When a strong base is used in stoichiometric amounts, the deprotonation of both thiophenol and aliphatic thiols is rapid and complete. In this scenario, the intrinsic nucleophilicity of the thiolate becomes the dominant factor. Consequently, aliphatic thiols may react faster than thiophenol due to the higher charge density on their sulfur atoms, provided steric hindrance is not a limiting factor.
-
The Rate-Determining Step: The structure of the thiol can influence the rate-determining step of the reaction. For alkyl thiols, which are more basic, the rate-limiting step is often the proton exchange (chain transfer), whereas for less basic thiols like mercaptopropionates (and by extension, the more acidic thiophenol), the thiolate addition to the Michael acceptor can be rate-limiting.[5][15]
The following diagram illustrates the key factors influencing the reactivity of thiols in Michael additions:
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Navigating the Synthesis of 5-Bromopyridine-3-thiol Hydrochloride: A Cost-Benefit Analysis for Large-Scale Production
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The pyridine-3-thiol moiety is a privileged scaffold in medicinal chemistry, found in a range of biologically active compounds. Its strategic incorporation into drug candidates can significantly influence their pharmacological profile. 5-Bromopyridine-3-thiol hydrochloride has emerged as a key building block for introducing this functionality, offering a versatile handle for further chemical modifications. However, its adoption in large-scale synthesis campaigns necessitates a thorough cost-benefit analysis against alternative synthetic strategies. This guide provides a comprehensive comparison of the primary manufacturing routes to 5-Bromopyridine-3-thiol, offering experimental insights and a decision-making framework for process chemists and drug development professionals.
The Strategic Importance of 5-Bromopyridine-3-thiol in Drug Discovery
The pyridine ring is a cornerstone in the design of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The addition of a thiol group at the 3-position and a bromine atom at the 5-position provides two orthogonal reactive sites. The thiol (or its hydrochloride salt) is a potent nucleophile and can participate in various coupling reactions, while the bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This dual functionality makes 5-Bromopyridine-3-thiol a highly valuable intermediate for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs. Pyridine derivatives have shown significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1]
Comparative Analysis of Synthetic Routes for Large-Scale Production
The economic viability and overall efficiency of a large-scale synthesis are dictated by a multitude of factors beyond just the chemical yield. These include the cost and availability of starting materials, the number of synthetic steps, reaction conditions (temperature, pressure, catalysts), cycle times, purification requirements, and the generation and disposal of waste. Here, we compare the most prominent synthetic routes to 5-Bromopyridine-3-thiol.
Route 1: From 3-Iodopyridine
This two-step approach has gained traction due to its relatively high yields and good purity of the final product.[2][3] The synthesis proceeds via a copper-catalyzed coupling of a 3-iodopyridine with a thiol surrogate, followed by hydrolysis.
Workflow for Synthesis from 3-Iodopyridine
Caption: Synthesis of 5-Bromopyridine-3-thiol from 3-Iodopyridine.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | 3-Iodopyridine is generally more expensive than other halopyridines or aminopyridines in bulk quantities.[4][5][6] |
| Reagent Cost | Thiobenzoic acid, copper(I) iodide, and phenanthroline are moderately priced. |
| Yield & Purity | This route often provides high yields (often >80% over two steps) and good purity (>95%), potentially reducing downstream purification costs.[2] |
| Process Safety | Toluene is a flammable and toxic solvent. The use of a copper catalyst requires appropriate handling and waste disposal. |
| Scalability | The reaction conditions are generally amenable to scale-up, although the cost of the starting material may be a limiting factor for very large-scale production. |
Route 2: From 3-Aminopyridine
This route involves the conversion of the readily available and less expensive 3-aminopyridine to a 3-halopyridine, followed by introduction of the thiol group. A common approach is the Sandmeyer reaction to introduce a bromine atom, followed by a nucleophilic substitution with a sulfur source.
Workflow for Synthesis from 3-Aminopyridine
Caption: Synthesis of 5-Bromopyridine-3-thiol from 3-Aminopyridine.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | 3-Aminopyridine is a relatively inexpensive and readily available starting material in bulk.[3][7][8] |
| Reagent Cost | Sodium nitrite, hydrobromic acid, and copper(I) bromide for the Sandmeyer reaction are commodity chemicals. The sulfur source for thiolation is also generally inexpensive. |
| Yield & Purity | The Sandmeyer reaction can sometimes lead to side products and lower yields, which may necessitate more extensive purification.[9][10][11] Overall yields can be moderate. |
| Process Safety | Diazonium salts are potentially explosive and require careful temperature control during their formation and subsequent reaction.[12] The use of HBr and bromine requires appropriate safety precautions. |
| Scalability | The Sandmeyer reaction is a well-established industrial process, but the handling of diazonium intermediates at a large scale requires specialized equipment and stringent safety protocols. |
Route 3: From 3-Hydroxypyridine via Newman-Kwart Rearrangement
This route utilizes the readily available 3-hydroxypyridine as the starting material. The key step is the Newman-Kwart rearrangement, a thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiol.
Workflow for Synthesis from 3-Hydroxypyridine
Caption: Synthesis of 5-Bromopyridine-3-thiol from 3-Hydroxypyridine.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | 3-Hydroxypyridine is a cost-effective and readily available starting material.[13][14] |
| Reagent Cost | Dimethylthiocarbamoyl chloride is a key reagent with moderate cost. The brominating agent and base are standard chemicals. |
| Yield & Purity | The Newman-Kwart rearrangement itself is often high-yielding, but the overall yield across multiple steps needs to be considered. Purity can be good, but the high temperatures of the rearrangement can sometimes lead to byproducts.[6][9][15][16] |
| Process Safety | The high temperatures required for the thermal Newman-Kwart rearrangement pose a significant safety challenge for large-scale production, requiring specialized high-temperature reactors. Dimethylthiocarbamoyl chloride is a hazardous substance. |
| Scalability | The high-temperature rearrangement is the main bottleneck for scalability. Milder, catalyzed versions of the Newman-Kwart rearrangement are being developed but may add to the cost and complexity.[16] |
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1 (from 3-Iodopyridine) | Route 2 (from 3-Aminopyridine) | Route 3 (from 3-Hydroxypyridine) |
| Starting Material Cost (per mole) | High | Low | Low |
| Number of Steps | 2 | 2-3 | 4 |
| Typical Overall Yield | High (>80%) | Moderate (50-70%) | Moderate to High (60-80%) |
| Key Safety Concerns | Copper catalyst, Toluene | Diazonium salt stability | High temperatures, Hazardous reagents |
| Scalability | Good (cost-dependent) | Moderate (requires specialized equipment) | Challenging (high temperature) |
| Waste Stream | Copper-containing waste | Acidic waste, potential for organic byproducts | High-boiling solvents, organic byproducts |
Experimental Protocols
Representative Protocol for Route 1: Synthesis from 3-Iodopyridine
Step 1: Synthesis of S-(5-Bromopyridin-3-yl) benzothioate A stirred solution of 5-bromo-3-iodopyridine (1.0 eq), thiobenzoic acid (1.2 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.1 eq) in toluene is degassed and placed under an inert atmosphere. Diisopropylethylamine (DIPEA) (2.0 eq) is added, and the mixture is heated to 100 °C for 12-16 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired S-(5-bromopyridin-3-yl) benzothioate.
Step 2: Synthesis of 5-Bromopyridine-3-thiol To a solution of S-(5-bromopyridin-3-yl) benzothioate (1.0 eq) in methanol is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is washed with dichloromethane to remove organic impurities. The aqueous layer is then acidified to pH 5-6 with hydrochloric acid, and the product is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give 5-bromopyridine-3-thiol. The hydrochloride salt can be prepared by treating a solution of the free thiol with ethereal HCl.
Representative Protocol for Route 2: Synthesis from 3-Aminopyridine
Step 1: Synthesis of 3,5-Dibromopyridine (via Sandmeyer Reaction) To a cooled (0-5 °C) solution of 3-aminopyridine (1.0 eq) in 48% hydrobromic acid is added a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid at 60-70 °C. After the addition is complete, the mixture is heated for an additional 30 minutes. The reaction mixture is then cooled, made alkaline with sodium hydroxide solution, and steam distilled. The distillate is extracted with a suitable organic solvent, and the organic layer is dried and concentrated to give 3,5-dibromopyridine.
Step 2: Synthesis of 5-Bromopyridine-3-thiol A solution of 3,5-dibromopyridine (1.0 eq) and sodium hydrosulfide (NaSH) (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and acidified. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification by column chromatography or recrystallization yields 5-bromopyridine-3-thiol.
Decision-Making Framework for Process Chemists
The choice of the optimal synthetic route for 5-Bromopyridine-3-thiol hydrochloride on a large scale is a multi-faceted decision. The following decision tree provides a framework for process chemists to navigate this choice based on key project parameters.
Caption: Decision-making framework for selecting a synthetic route.
Conclusion and Future Outlook
The synthesis of 5-Bromopyridine-3-thiol hydrochloride for large-scale pharmaceutical production requires a careful evaluation of multiple factors. The route starting from 3-iodopyridine offers high yields and purity but is hampered by the high cost of the starting material. The Sandmeyer route from 3-aminopyridine is economically attractive due to the low cost of the starting material, but the safety concerns associated with diazonium salts at scale are significant. The Newman-Kwart rearrangement approach using 3-hydroxypyridine is also cost-effective in terms of starting material, but the high-temperature requirement for the key rearrangement step presents a major scalability challenge.
For many applications, a hybrid approach or the development of improved catalytic systems will be key to optimizing the large-scale production of this important building block. For instance, developing a more cost-effective synthesis of 3-iodopyridine or discovering milder and more efficient conditions for the Newman-Kwart rearrangement could significantly alter the cost-benefit analysis. As the demand for complex pyridine-containing pharmaceuticals continues to grow, innovation in the synthesis of key intermediates like 5-Bromopyridine-3-thiol will remain a critical area of research and development in the pharmaceutical industry.
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Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 5-Bromopyridine-3-thiol Hydrochloride
For the innovative researcher, 5-Bromopyridine-3-thiol hydrochloride is a valuable building block, particularly in the synthesis of novel kinase inhibitors and nicotinic receptor ligands. Its utility, however, is matched by a critical need for meticulous handling to ensure laboratory and personal safety. This guide moves beyond mere procedural lists to provide a framework of deep operational understanding, empowering you to work confidently and securely.
Hazard Profile: Understanding the "Why" Behind the Precautions
5-Bromopyridine-3-thiol hydrochloride and its structural relatives are classified as hazardous. The primary concerns are acute toxicity if ingested, inhaled, or in contact with skin, as well as its potential to cause significant skin and eye irritation.[1] The thiol group, while essential for its synthetic reactivity, can be a source of malodor and has specific disposal requirements. The pyridine ring and bromo- substitution contribute to its overall toxicity and irritant properties.
Key Hazard Statements for Structurally Similar Compounds:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Harmful if inhaled.[1]
-
May cause respiratory irritation.[1]
This hazard profile dictates a stringent, multi-layered approach to personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of preference but a direct response to the identified chemical threats. For 5-Bromopyridine-3-thiol hydrochloride, a comprehensive barrier is non-negotiable.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) | Provides a barrier against skin contact, which can cause irritation and systemic toxicity.[2][3][4][5] Double-gloving is recommended for extended handling. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes that can cause serious eye irritation.[2][3][4][5] A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Fully buttoned laboratory coat and chemical-resistant apron | Prevents contamination of personal clothing and skin. A chemical-resistant apron is crucial when handling larger quantities or during potential splash scenarios. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | As the compound is a solid, airborne particulates can be generated during handling. A respirator minimizes the risk of inhalation, which can lead to respiratory irritation and toxicity. |
Operational Plan: From Receipt to Disposal
A safe workflow encompasses every interaction with the chemical, from the moment it enters your lab to its final disposal.
3.1. Receiving and Storage
Upon receipt, visually inspect the container for any damage. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] Some suppliers recommend storage under an inert gas to maintain stability.[6]
3.2. Handling and Weighing
-
Ventilation is Key: Always handle 5-Bromopyridine-3-thiol hydrochloride within a certified chemical fume hood to control exposure to dust and vapors.[2][3][4]
-
Preventing Dust Formation: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust clouds.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][4][7]
3.3. Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
Caption: A workflow diagram for responding to a chemical spill.
Disposal Plan: Chemical Inactivation
Due to the thiol group, specific disposal procedures are necessary to neutralize its reactivity and odor. Thiol compounds can be oxidized to less hazardous sulfonic acids.[8]
Step-by-Step Thiol Neutralization Protocol:
-
Prepare a Bleach Solution: In a designated container within a fume hood, prepare a solution of sodium hypochlorite (household bleach is approximately 5-6%).
-
Neutralize Contaminated Materials: All disposable items that have come into contact with 5-Bromopyridine-3-thiol hydrochloride (e.g., gloves, weighing paper, pipette tips) should be submerged in the bleach solution.
-
Rinse Glassware: Contaminated glassware should be rinsed with the bleach solution before standard washing.
-
Allow for Reaction Time: Let the materials soak for at least 24 hours to ensure complete oxidation.
-
Dispose of Waste: The neutralized bleach solution and solid waste should be collected in a properly labeled hazardous waste container for disposal according to your institution's and local environmental regulations.
By integrating these safety protocols and understanding the chemical principles behind them, you can effectively manage the risks associated with 5-Bromopyridine-3-thiol hydrochloride, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
